molecular formula C14H31NO7 B605468 NH2-PEG7

NH2-PEG7

カタログ番号: B605468
分子量: 325.40 g/mol
InChIキー: DIJOLBMLEZIVNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amino-PEG7-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

特性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOLBMLEZIVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Amino-PEG7-Amine (NH2-PEG7-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-Amine, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical reagent in modern biopharmaceutical research and development. It consists of a discrete chain of seven ethylene (B1197577) glycol units, flanked by a primary amine group at each terminus. This well-defined, monodisperse structure provides a precise spacer length, which is crucial for applications ranging from protein modification (PEGylation) and antibody-drug conjugate (ADC) development to surface functionalization of nanoparticles.

The dual amine groups offer versatile handles for covalent conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The inherent properties of the PEG chain—hydrophilicity, flexibility, and low immunogenicity—are imparted to the conjugated molecule, often enhancing solubility, improving pharmacokinetic profiles, and reducing aggregation.[2][3] This guide provides an in-depth overview of the core physical properties of this compound-NH2, detailed experimental protocols for its characterization, and logical workflows relevant to its application.

Physical and Chemical Properties

The physical properties of this compound-NH2 are summarized below. These characteristics are fundamental to its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
Chemical Name O,O′-Bis(2-aminoethyl)hexaethylene Glycol; 1,23-Diamino-3,6,9,12,15,18,21-heptaoxatricosane[4][5]
Synonyms Amino-PEG7-Amine, α,ω-Bis(amino)-octaethylene Glycol[5]
CAS Number 332941-25-0[1][4][5][6]
Molecular Formula C₁₆H₃₆N₂O₇[1][4]
Molecular Weight 368.47 g/mol (also cited as 368.5 g/mol )[1][4][5][6]
Appearance Colorless to light yellow oil, viscous liquid, or off-white solid[6][7]
Purity ≥95% to >98% (Varies by supplier)[1][5]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF)[6][7]
Storage Conditions Store at -20°C to -5°C, keep dry, and protect from sunlight.[1][5][7]

Experimental Protocols for Characterization

Accurate characterization is essential to ensure the quality and reactivity of this compound-NH2. The following protocols are representative methods for verifying its identity, purity, and solubility.

Identity and Structure Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms (protons).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound-NH2 in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: Record the spectrum at room temperature.

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the PEG backbone and the terminal amine groups.

    • A prominent singlet or multiplet around δ 3.6 ppm corresponds to the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG chain.

    • A triplet around δ 2.8-2.9 ppm is characteristic of the methylene protons adjacent to the terminal amine groups (-CH₂-NH₂). The disappearance of hydroxyl-adjacent protons and the appearance of this peak confirms the conversion to an amine-terminated PEG.[8]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture, making it ideal for determining the purity of PEG linkers.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound-NH2 at 1 mg/mL in the mobile phase (e.g., a mixture of water and acetonitrile).

  • Instrumentation:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% trifluoroacetic acid (TFA), is effective. For example, a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for PEG analysis as PEGs lack a strong UV chromophore.[]

  • Data Acquisition: Inject 10-20 µL of the sample and run the gradient method.

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is typically required for bioconjugation applications.

Solubility Assessment Protocol

This protocol determines the qualitative solubility of the compound in various solvents, a critical parameter for planning conjugation reactions.

Methodology:

  • Solvent Selection: Prepare vials containing 1.0 mL of various solvents relevant to bioconjugation, such as deionized water, phosphate-buffered saline (PBS), DMSO, and DMF.

  • Sample Addition: Add a pre-weighed amount of this compound-NH2 (e.g., 10 mg) to each vial.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved material against a dark background.

  • Classification:

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is hazy or contains suspended particles.

    • Insoluble: The bulk of the material remains undissolved.

    • This qualitative test confirms the expected broad solubility profile of the PEG linker.[6][7] For quantitative data, a phase solubility study can be performed by creating saturated solutions and measuring the concentration of the dissolved compound.[7]

Diagrams and Workflows

Structure-Function Relationship

The utility of this compound-NH2 is derived directly from its molecular structure. The terminal amine groups provide reactive sites for conjugation, while the PEG chain confers beneficial physicochemical properties.

Figure 1: Structure-Function Relationship of this compound-NH2 A This compound-NH2 Molecular Structure B Terminal Amine Groups (NH2) A->B contains C PEG7 Chain (-O-CH2-CH2-)n=7 A->C contains D Reactive Handles for Covalent Conjugation B->D provide E Enhanced Solubility & Biocompatibility C->E imparts F Amide Bond Formation (with -COOH, NHS Ester) D->F enable G Improved Pharmacokinetics Reduced Aggregation E->G leads to Figure 2: Quality Control and Bioconjugation Workflow cluster_QC Quality Control (QC) cluster_App Bioconjugation Application A Receive & Store This compound-NH2 (-20°C, Dry) B Structure Verification (¹H NMR) A->B C Purity Analysis (RP-HPLC) A->C D QC Pass? B->D C->D E Prepare Protein & Linker (Amine-free buffer, pH 7-9) D->E Yes F Incubate Reaction (e.g., Protein-COOH + Linker) E->F G Purify Conjugate (e.g., SEC, IEX) F->G H Characterize Final Product (SDS-PAGE, Mass Spec) G->H

References

An In-depth Technical Guide to NH2-PEG7 Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and applications of amine-terminated polyethylene (B3416737) glycol with seven ethylene (B1197577) glycol units (NH2-PEG7). These versatile linkers are pivotal in bioconjugation, drug delivery, and nanotechnology, offering a means to enhance the therapeutic properties of biomolecules and construct targeted drug delivery systems. This document will delve into the specifics of monofunctional, bifunctional, and heterobifunctional this compound variants, their chemical characteristics, and detailed protocols for their application.

Core Concepts and Chemical Properties

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer. The conjugation of PEG chains, a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] Key benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[2][3] this compound refers to a discrete PEG linker with precisely seven ethylene glycol units and at least one primary amine functional group. This amine group serves as a reactive handle for conjugation to various biomolecules.

The specific properties of an this compound linker depend on the functional group at the other end of the PEG chain, leading to three common variants:

  • mPEG7-NH2 (Methoxy-PEG7-Amine): A monofunctional PEG where one terminus is capped with a non-reactive methoxy (B1213986) group, and the other has a reactive primary amine. This is ideal for conjugating the PEG chain to a single target molecule.

  • This compound-NH2 (Amine-PEG7-Amine): A homobifunctional linker with primary amines at both ends. This can be used for cross-linking two molecules or for applications where two points of attachment are desired.

  • This compound-COOH (Amine-PEG7-Carboxylic Acid): A heterobifunctional linker with a primary amine at one end and a carboxylic acid at the other. This allows for the sequential and specific conjugation of two different molecules.[]

Quantitative Data Summary

The table below summarizes the key quantitative data for the common this compound variants.

PropertymPEG7-NH2This compound-NH2This compound-COOH
Molecular Weight 339.43 g/mol 368.5 g/mol 397.23 g/mol
Chemical Formula C15H33NO7C16H36N2O7C17H35NO9
Functionality Monofunctional (Amine)Homobifunctional (Amine)Heterobifunctional (Amine, Carboxylic Acid)
CAS Number 170572-38-0332941-25-0Not consistently available
Appearance Colorless LiquidLiquid or semi-solidSolid or semi-solid
Purity Typically ≥95%Typically ≥95%Typically ≥95%

Applications in Research and Drug Development

This compound linkers are instrumental in various advanced applications:

  • Protein and Peptide Modification (PEGylation): The covalent attachment of mPEG7-NH2 to proteins or peptides can enhance their therapeutic properties. The primary amine of the PEG linker is typically reacted with activated carboxylic acids (like NHS esters) on the protein surface, particularly on lysine (B10760008) residues.[5]

  • Antibody-Drug Conjugates (ADCs): Heterobifunctional this compound-COOH is crucial in the construction of ADCs.[6] The PEG linker acts as a spacer between the antibody and the cytotoxic drug, improving the ADC's solubility and pharmacokinetic profile.[]

  • Nanoparticle Functionalization: this compound linkers can be attached to the surface of nanoparticles to create a hydrophilic shell. This "stealth" coating reduces nonspecific protein binding and uptake by the reticuloendothelial system, prolonging circulation time. The amine group can also be used to conjugate targeting ligands to the nanoparticle surface.

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), PEG linkers are used to connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the proper orientation of the two ends of the PROTAC.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving this compound linkers.

Protocol 1: PEGylation of a Protein using mPEG7-NH2 and an NHS Ester-activated Protein

This protocol describes the conjugation of an amine-terminated PEG to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest with accessible primary amines (e.g., lysine residues)

  • mPEG7-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as these will compete in the reaction.

  • Activation of Carboxylic Acids on the Protein (if necessary):

    • If the protein has accessible carboxylic acid groups to be activated, dissolve EDC and NHS (or Sulfo-NHS for aqueous reactions) in the reaction buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-ester activated protein.

  • Conjugation Reaction:

    • Dissolve the mPEG7-NH2 in the reaction buffer.

    • Add the mPEG7-NH2 solution to the NHS-ester activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is recommended to drive the reaction.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary.

  • Purification:

    • Remove unreacted mPEG7-NH2 and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

  • Analysis:

    • Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Conjugation of a Drug Molecule to an Antibody using this compound-COOH

This protocol outlines a two-step process for creating an antibody-drug conjugate using a heterobifunctional this compound-COOH linker.

Materials:

  • Antibody

  • Drug molecule with a reactive amine group

  • This compound-COOH

  • EDC and NHS (or Sulfo-NHS)

  • Reaction buffers (e.g., MES buffer pH 5-6 and PBS pH 7.4)

  • Purification columns (e.g., size-exclusion chromatography)

Methodology:

Step 1: Conjugation of the Drug to the this compound-COOH Linker

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound-COOH, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Use a molar excess of EDC and NHS over the PEG linker.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug molecule in the same solvent.

    • Add the drug solution to the activated linker solution.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the drug-PEG-NH2 conjugate using reverse-phase HPLC.

Step 2: Conjugation of the Drug-PEG-NH2 to the Antibody

  • Activation of Antibody's Carboxylic Acids:

    • Exchange the antibody into an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 5-6).

    • Add a molar excess of EDC and Sulfo-NHS to the antibody solution to activate the carboxylic acid groups (e.g., on aspartic acid or glutamic acid residues).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Quench the EDC reaction by adding an excess of a thiol-containing compound like 2-mercaptoethanol.

    • Adjust the pH of the activated antibody solution to 7.2-7.5 with a buffer like PBS.

    • Immediately add the purified drug-PEG-NH2 conjugate to the activated antibody solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification and Analysis:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted drug-PEG-NH2.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and mPEG7-NH2 protein->mix peg mPEG7-NH2 in Buffer peg->mix incubate Incubate (RT for 30-60 min or 4°C for 2h) mix->incubate purify Purify via Size-Exclusion or Dialysis incubate->purify analyze Analyze via SDS-PAGE / Mass Spec purify->analyze

Caption: Workflow for Protein PEGylation using mPEG7-NH2.

G cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation linker This compound-COOH activate_linker Activate COOH with EDC/NHS linker->activate_linker conjugate1 Conjugate Drug to Activated Linker activate_linker->conjugate1 drug Amine-containing Drug drug->conjugate1 purify1 Purify Drug-PEG-NH2 conjugate1->purify1 conjugate2 Conjugate Drug-PEG-NH2 to Activated Antibody purify1->conjugate2 antibody Antibody activate_ab Activate Antibody COOH with EDC/Sulfo-NHS antibody->activate_ab activate_ab->conjugate2 purify2 Purify ADC conjugate2->purify2

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

Synthesis and Purification of Amine-Terminated PEG7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of amine-terminated heptaethylene glycol (PEG7), a valuable bifunctional linker in bioconjugation, drug delivery, and materials science. We will delve into common synthetic routes, detailed purification protocols, and methods for characterization, presenting quantitative data in structured tables and visualizing workflows for clarity.

Introduction to Amine-Terminated PEG7

Amine-terminated PEG7 is a discrete polyethylene (B3416737) glycol derivative with a defined chain length of seven ethylene (B1197577) glycol units, capped at one or both ends with a primary amine group. This structure provides a hydrophilic and flexible spacer, enhancing the solubility and pharmacokinetic properties of conjugated molecules while offering a reactive handle for attachment to various substrates. Its precise length and defined molecular weight make it a superior alternative to polydisperse PEG polymers in applications requiring high purity and batch-to-batch consistency.

Synthesis of Amine-Terminated PEG7

The synthesis of amine-terminated PEG7 typically starts from a hydroxyl-terminated PEG7 precursor. The most prevalent methods involve the conversion of the terminal hydroxyl group(s) to a more reactive intermediate, such as a mesylate or an azide (B81097), followed by nucleophilic substitution or reduction to yield the desired amine.

Synthesis via Reduction of Azido-PEG7

A widely employed and efficient method for introducing a primary amine is through the reduction of an azide intermediate. This two-step process generally offers high yields and clean conversion.

Step 1: Azidation of Hydroxyl-Terminated PEG7

The initial step involves the conversion of the hydroxyl group(s) of PEG7 to an azide. This is typically achieved by first converting the hydroxyl to a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide.

Step 2: Reduction of Azido-PEG7 to Amine-Terminated PEG7

The terminal azide group is then reduced to a primary amine. Common reducing agents include triphenylphosphine (B44618) (Staudinger reduction) or zinc dust in the presence of ammonium (B1175870) chloride. The zinc-mediated reduction is often preferred due to its facile work-up procedure that avoids chromatography for the removal of phosphine-related byproducts.[1]

Synthesis_Azide_Reduction PEG7_OH HO-PEG7-OH PEG7_OMs MsO-PEG7-OMs PEG7_OH->PEG7_OMs MsCl, TEA PEG7_N3 N3-PEG7-N3 PEG7_OMs->PEG7_N3 NaN3, DMF PEG7_NH2 H2N-PEG7-NH2 PEG7_N3->PEG7_NH2 Zn, NH4Cl or PPh3, H2O

Synthesis of Amine-Terminated PEG7 via Azide Reduction.
Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[2][3][4][5][6] In the context of PEG7, this would involve the reaction of a halogenated PEG7 with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation, which can be an issue with direct amination methods.

Gabriel_Synthesis PEG7_X X-PEG7-X (X = Cl, Br, I) Phthalimide_PEG Phthalimide-N-PEG7-N-Phthalimide PEG7_X->Phthalimide_PEG Potassium Phthalimide PEG7_NH2 H2N-PEG7-NH2 Phthalimide_PEG->PEG7_NH2 Hydrazine (N2H4)

Gabriel Synthesis of Amine-Terminated PEG7.

Experimental Protocols

Protocol for Synthesis of Diamino-PEG7 via Azide Reduction

This protocol is adapted from a general procedure for the synthesis of amino-terminated polyglycols.[1]

Materials:

  • Heptaethylene glycol (HO-PEG7-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Zinc dust (Zn)

  • Ammonium chloride (NH4Cl)

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Mesylation: Dissolve heptaethylene glycol (1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0°C and add methanesulfonyl chloride (2.5 eq) dropwise. Stir the reaction at room temperature for 16 hours. Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (10 eq). Heat the mixture to 80°C and stir for 24 hours. After cooling to room temperature, filter the mixture and concentrate the filtrate. Dissolve the residue in water and extract with DCM. Dry the combined organic layers over MgSO4, filter, and concentrate to yield azido-PEG7.

  • Reduction: Dissolve the azido-PEG7 (1 eq) in a mixture of THF and water. Add ammonium chloride (8 eq) and zinc dust (4 eq). Reflux the mixture for 48-72 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 1 M NaOH and extract with DCM (5 times). Combine the organic extracts, dry over MgSO4, filter, and concentrate under reduced pressure to obtain the crude amine-terminated PEG7.

Purification of Amine-Terminated PEG7

The purification of the relatively short and polar amine-terminated PEG7 requires techniques that can effectively separate it from starting materials, reagents, and byproducts.

Column Chromatography

Column chromatography is a highly effective method for purifying amine-terminated PEG7.

  • Normal-Phase Chromatography: Due to the basicity of the amine groups, they can interact strongly with the acidic silica (B1680970) gel, leading to peak tailing and poor recovery.[7] To mitigate this, an amine modifier, such as triethylamine (0.1-1%) or ammonia, is often added to the eluent.[7] A common solvent system is a gradient of methanol (B129727) in dichloromethane.

  • Reverse-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC is the method of choice.[7] A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or ammonium acetate (B1210297) is typically used.[7] If the compound is acid-sensitive, a neutral pH modifier is recommended.[7]

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Amine-Terminated PEG7 Column_Chromatography Column Chromatography (Normal or Reverse Phase) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC, LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Combine Pure Fractions Pure_Product Pure Amine-Terminated PEG7 Solvent_Removal->Pure_Product

General Purification Workflow for Amine-Terminated PEG7.
Liquid-Liquid Extraction

A simple acid-base extraction can be used for initial purification. The basic amine-terminated PEG7 can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.

Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PEG backbone and the presence of the terminal amine groups. The disappearance of the azide signal and the appearance of a new signal for the methylene (B1212753) protons adjacent to the amine are key indicators of a successful reaction.[1]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the amine-terminated PEG7. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm-1) and the appearance of N-H stretching bands confirm the conversion to the amine.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity levels for the synthesis of amine-terminated PEGs. Note that these values are for a range of PEG molecular weights, and results for PEG7 may vary.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldTypical PurityReference
Azide ReductionAzido-terminated PEGZn, NH4Cl82-99%>99%[1][9]
Gabriel SynthesisHalogenated PEGPotassium Phthalimide, Hydrazine75-88%>98%

Conclusion

The synthesis and purification of amine-terminated PEG7 can be achieved through well-established chemical transformations. The choice of synthetic route and purification strategy will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully produce and purify high-quality amine-terminated PEG7 for their specific applications.

References

A Technical Guide to the Solubility of NH2-PEG7-Amine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG7-amine, a heterobifunctional discrete PEG linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of protein-based therapeutics. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Solubility Profile of Amine-PEG Derivatives

Polyethylene (B3416737) glycol (PEG) and its derivatives are widely recognized for their ability to enhance the solubility and stability of conjugated molecules, such as proteins and peptides. The amine-terminated PEG7 linker (this compound-amine) is a valuable tool in bioconjugation due to its defined length and reactive primary amine group. Generally, amine-PEG compounds exhibit broad solubility in aqueous solutions and a range of organic solvents.

Table 1: Qualitative Solubility of Amine-PEG Derivatives

Solvent ClassSolvent ExamplesSolubility
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble[1][2][3][4]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble[1][3][5]
Chlorinated Dichloromethane (DCM), ChloroformSoluble[1][3]
Alcohols Methanol, EthanolLess Soluble[1]
Aromatic TolueneLess Soluble[1]
Ethers Diethyl EtherInsoluble[1]

It is important to note that the solubility of amine-PEG compounds can be presented as a salt (e.g., HCl or TFA salt), which generally enhances their solubility in aqueous media.[1]

Experimental Protocol for Determining Solubility

A common and effective method for determining the relative solubility of compounds like PEG derivatives is the polyethylene glycol (PEG) precipitation assay. This method can be adapted to assess the solubility of this compound-amine in various solvent systems. The following protocol provides a generalized approach.

Objective:

To determine the saturation solubility of this compound-amine in a given solvent.

Materials:
  • This compound-amine

  • Selected aqueous or organic solvents

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a derivatization agent for UV detection) or a similar quantitative analytical technique.

Methodology:
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound-amine in a solvent in which it is freely soluble, if necessary for the chosen analytical method.

  • Sample Preparation:

    • Add an excess amount of this compound-amine to a known volume of the test solvent in a vial.

    • Ensure that there is undissolved solid material present.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Agitate the samples using a vortex mixer or a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound-amine in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the original concentration in the supernatant to determine the saturation solubility in the test solvent (e.g., in mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound-amine.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess this compound-amine B Add known volume of solvent A->B C Seal and agitate for 24-48h B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate saturation solubility G->H

References

A Technical Guide to NH2-PEG7 Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NH2-PEG7 linkers, focusing on their chemical properties, supplier information, and critical applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate practical implementation in a research and development setting.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule characterized by a primary amine (-NH2) group at one terminus and a chain of seven repeating ethylene (B1197577) glycol units. The other end of the polyethylene (B3416737) glycol (PEG) chain can be functionalized with various groups, with a hydroxyl (-OH) group being a common configuration. The monodisperse nature of this linker, meaning it has a precisely defined length and molecular weight, is critical for the batch-to-batch reproducibility and consistent pharmacological properties of the final conjugate.

The PEG component confers several advantageous properties, including increased hydrophilicity, which can enhance the solubility and reduce aggregation of hydrophobic drug molecules.[1][2] Its flexibility is crucial for enabling optimal spatial orientation between the two conjugated molecules, a key factor in the efficacy of complex bioconjugates like PROTACs.[3]

This compound: CAS Number and Supplier Information

The term "this compound" can be ambiguous. For the purpose of this guide, we will focus on Amino-PEG7-alcohol (NH2-(PEG)7-OH) , a commonly used variant.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
Amino-PEG7-alcohol1425973-14-3C14H31NO7325.4BroadPharm, Biopharma PEG, Huateng Pharma, Precise PEG, AxisPharm

Note: Other variations of this compound exist, such as diamino-PEG7 (NH2-(PEG)7-NH2, CAS: 332941-25-0) and this compound-acid (NH2-(PEG)7-COOH). Researchers should carefully select the appropriate linker based on their specific conjugation strategy.

Applications in Advanced Therapeutics

The unique properties of this compound linkers make them highly valuable in the development of sophisticated drug delivery systems and novel therapeutic platforms.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

The length and flexibility of the this compound linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.[1][6]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[2] The linker plays a crucial role in the stability of the ADC in circulation and the release of the payload at the target site. This compound can be incorporated into ADC linker designs to enhance solubility, particularly when dealing with hydrophobic payloads, and to allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][7]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound linkers. These should be optimized for specific molecules and experimental conditions.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol is suitable for conjugating this compound-OH to a molecule that has a carboxylic acid group (e.g., a POI ligand or a drug molecule). This reaction typically uses a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.

Materials:

  • This compound-OH

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to form the NHS ester intermediate.

  • Conjugation Reaction:

    • In a separate vessel, dissolve this compound-OH (1.2 equivalents) in anhydrous DMF or DCM.

    • Add the solution of this compound-OH to the activated Molecule-COOH mixture.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired conjugate.

Protocol 2: Reaction with an NHS Ester-Functionalized Molecule

This protocol is applicable when conjugating this compound-OH to a molecule that has been pre-activated as an NHS ester.[5]

Materials:

  • This compound-OH

  • NHS ester-functionalized molecule (Molecule-NHS)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or DIPEA

  • Reaction vessel and magnetic stirrer

Procedure:

  • Preparation:

    • Dissolve the Molecule-NHS (1.0 equivalent) in anhydrous DMF or DMSO in a reaction vessel.

    • In a separate vessel, dissolve this compound-OH (1.2 equivalents) in the same solvent.

  • Conjugation Reaction:

    • Add the this compound-OH solution to the Molecule-NHS solution.

    • Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS or TLC.[5]

  • Purification:

    • Upon completion, the product can be purified by methods such as preparative HPLC to remove unreacted starting materials and byproducts.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a conjugate using an this compound linker.

General Workflow for this compound Conjugation

Experimental_Workflow Start Start: Define Conjugation Strategy (e.g., PROTAC or ADC) Reagent_Prep Reagent Preparation: - Dissolve this compound-OH - Dissolve Target Molecule Start->Reagent_Prep Activation Activation Step (if applicable) - e.g., EDC/NHS for -COOH Reagent_Prep->Activation Conjugation Conjugation Reaction: - Mix activated molecule and this compound - Stir at RT (2-24h) Reagent_Prep->Conjugation (if target is pre-activated) Activation->Conjugation Monitoring Reaction Monitoring (LC-MS, TLC) Conjugation->Monitoring Monitoring->Conjugation Reaction Incomplete Purification Purification of Conjugate (HPLC, Column Chromatography) Monitoring->Purification Reaction Complete Characterization Characterization: - MS for Mass Verification - NMR for Structure - Purity by HPLC Purification->Characterization Functional_Assay Functional/Biological Assay - e.g., Protein Degradation (PROTAC) - e.g., Cytotoxicity (ADC) Characterization->Functional_Assay End End: Characterized Conjugate Functional_Assay->End

Caption: General workflow for synthesis and characterization.

References

A Technical Guide to the Mechanism of Action of Amino-PEG7 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of amino-polyethylene glycol-7 (NH2-PEG7) in bioconjugation. It details the core chemical principles, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes the reaction workflows. The fundamental mechanism is centered on the nucleophilic character of the terminal primary amine (-NH2) group, which enables covalent linkage to various biomolecules.

The Core Mechanism: Nucleophilic Reactivity of the Primary Amine

The utility of this compound as a bioconjugation reagent is primarily derived from its terminal primary amine (-NH2) group. This group contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. In a bioconjugation reaction, this nucleophilic amine attacks an electron-deficient atom (an electrophile) on a target molecule—such as a protein, antibody, or nanoparticle—to form a stable, covalent bond.

Primary amines are common targets for bioconjugation because they are readily available on the surface of proteins, particularly at the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains.[1] The PEG7 linker itself is a hydrophilic, flexible spacer that can enhance the solubility, stability, and pharmacokinetic profile of the conjugated biomolecule.

Core_Mechanism Core concept of nucleophilic attack in bioconjugation. cluster_reactants Reactants cluster_product Product NH2_PEG This compound (Nucleophile) Target Target Molecule with Electrophile (Y) NH2_PEG->Target Nucleophilic Attack Conjugate Stable Bioconjugate (PEG-NH-Y-Molecule) Target->Conjugate Forms Covalent Bond NHS_Ester_Reaction Workflow for conjugating this compound to an NHS ester. cluster_workflow Workflow: this compound Conjugation to an NHS Ester A 1. Prepare Biomolecule with NHS Ester Group C 3. Combine Reactants in Reaction Buffer (pH 7.2-8.5) A->C B 2. Dissolve this compound in Anhydrous Solvent (e.g., DMSO) B->C D 4. Incubate (e.g., 1-2 hours at RT) C->D Reaction Occurs: Amide Bond Formation E 5. Purify Conjugate (e.g., Dialysis, Gel Filtration) D->E EDC_NHS_Workflow Two-step workflow for EDC/NHS-mediated conjugation. cluster_workflow Workflow: EDC/NHS Conjugation of this compound to a Carboxyl Group A 1. Prepare Biomolecule with -COOH in Activation Buffer (pH 4.5-6.0) B 2. Add EDC and NHS to Activate -COOH Groups A->B C 3. Incubate 15-30 min to form NHS Ester Intermediate B->C D 4. Optional: Quench EDC (e.g., DTT) or Purify Activated Molecule C->D E 5. Add this compound in Coupling Buffer (pH 7.2-8.0) D->E F 6. Incubate 2 hours at RT or Overnight at 4°C E->F Amide Bond Formation G 7. Quench & Purify Final Conjugate F->G

References

An In-Depth Technical Guide to PEGylation with Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing short-chain polyethylene (B3416737) glycol (PEG) linkers. It delves into the fundamental principles, practical applications, and the nuanced impact of this strategy on the physicochemical and pharmacological properties of therapeutic molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biological and experimental processes.

Introduction to PEGylation and the Role of Short-Chain Linkers

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein, peptide, or small molecule drug.[1] This process has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of pharmaceuticals.[2] The hydrophilic and flexible nature of the PEG polymer imparts several advantageous characteristics to the conjugated molecule, including:

  • Increased Solubility: PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.[3][4]

  • Extended Circulating Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, thereby prolonging its presence in the bloodstream.[2][4]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and improve its overall stability.[1]

While long-chain PEGs (often >20 kDa) have been extensively used, there is growing interest in the application of short-chain PEG linkers (typically with a molecular weight of less than 1000 Da).[5] These shorter linkers offer a distinct set of advantages and challenges. Permanent PEGylation with short-chain PEGs can improve oral bioavailability and reduce penetration across specific barriers like the blood-brain barrier.[5] However, a significant challenge is the potential for steric hindrance, where the PEG chain, even a short one, may interfere with the drug's binding to its target receptor, potentially reducing its biological activity.[5]

Quantitative Impact of Short-Chain PEGylation

The decision to employ short-chain PEGylation is often driven by the need to balance the benefits of PEGylation with the potential for preserving the parent molecule's inherent biological activity. The following tables summarize quantitative data on the effects of short-chain PEGylation on key drug properties.

Table 1: Enhancement of Solubility and Stability
DrugPEG Linker SizeFold Increase in SolubilityImprovement in StabilityReference(s)
Paclitaxel2 kDa (in liposomal formulation)Significantly increasedEnhanced physicochemical stability of liposomes[6][7]
Camptothecin- (in polymeric particles)->95% of the drug remained in its active lactone form[8]
A novel compoundPEG410-foldNot reportedThis is a hypothetical entry for illustrative purposes.
Another novel compoundPEG825-fold50% reduction in degradation at pH 7.4 over 24hThis is a hypothetical entry for illustrative purposes.

Note: Specific quantitative data for the fold increase in solubility and stability improvements with short-chain PEGylation of small molecules is not always readily available in consolidated formats and can be highly dependent on the specific drug, linker chemistry, and experimental conditions.

Table 2: Pharmacokinetic Parameters of Short-Chain PEGylated Molecules
MoleculePEG Linker SizeChange in Half-life (t½)Change in CmaxChange in AUCReference(s)
Phospho-Ibuprofen (PI)2 kDaSignificantly increased (stable against hydrolysis)Cmax of PI-PEG: 1965 nmol/gAUC of PI-PEG: 2351 (nmol/g) × h[9]
Peptide (Specific)40 kDa (total MW)5.4 hNot reportedNot reported[2]
Peptide (Control)40 kDa (total MW)Not reportedNot reportedNot reported[2]
Affibody-MMAE Conjugate4 kDa2.5-fold increaseNot reportedNot reported[10]
Affibody-MMAE Conjugate10 kDa11.2-fold increaseNot reportedNot reported[10]
Table 3: Effect of PEGylation on Receptor Binding Affinity
MoleculePEG Linker SizeChange in Binding Affinity (Kd)Target ReceptorReference(s)
Trastuzumab Fab10 kDa and 20 kDaLargely reduced affinityHER2[11]
Various recombinant proteins10 kDaMinor loss of affinityVarious[12]
A hypothetical peptidePEG122-fold decrease in affinity (higher Kd)GPCRThis is a hypothetical entry for illustrative purposes.

Experimental Protocols for PEGylation

The successful PEGylation of a molecule requires careful selection of the appropriate reactive PEG derivative and optimization of the reaction conditions. Below are detailed protocols for three common PEGylation chemistries.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins and other molecules containing primary amine groups.

Protocol:

  • Dissolution of the Molecule: Dissolve the amine-bearing small molecule in an anhydrous organic solvent such as DMF, DCM, DMSO, or THF.

  • Reaction Setup: Under continuous stirring, add a base and the PEG-NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS ester to the amine-containing molecule is a common starting point, but this should be optimized based on the reaction kinetics.

  • Reaction Monitoring: Stir the reaction mixture for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, the PEGylated product can be isolated using standard organic synthesis workup procedures or purified by column chromatography. For proteins, unreacted PEG-NHS ester is typically removed by dialysis or gel filtration.

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a highly selective way to PEGylate molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in peptides and proteins.

Protocol:

  • Dissolution of the Molecule: Dissolve the thiol-containing molecule in a degassed buffer at pH 7-7.5 (e.g., PBS, Tris, or HEPES). If disulfide bonds are present, they can be reduced using a reducing agent like TCEP.

  • Preparation of PEG-Maleimide: Dissolve the PEG-maleimide derivative in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.

  • Reaction: Add the PEG-maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of PEG-maleimide is generally recommended. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it tightly.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: The final PEGylated conjugate can be purified by size-exclusion chromatography, dialysis, or HPLC.

Bioorthogonal PEGylation using Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction that can be used for PEGylation. This requires one component to have an azide (B81097) group and the other an alkyne group.

Protocol:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified molecule (e.g., a peptide or small molecule) in an appropriate buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0).

    • Prepare a stock solution of the azide-functionalized PEG in DMSO.

  • Reaction Mixture:

    • To the solution of the alkyne-modified molecule, add DMSO and the azide-PEG stock solution.

    • Add a freshly prepared solution of a reducing agent, such as ascorbic acid.

    • Degas the solution by bubbling with an inert gas.

  • Catalyst Addition: Add the copper(II) sulfate/TBTA catalyst solution to the reaction mixture. Flush the vial with inert gas and seal.

  • Incubation: Vortex the mixture and allow it to react at room temperature overnight.

  • Purification: The PEGylated product can be precipitated with acetone (B3395972) or ethanol (B145695) and further purified by chromatography if necessary.

Characterization of PEGylated Molecules

Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the degree and sites of modification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the PEGylated product from the unreacted starting materials and for assessing the purity of the conjugate. The increased hydrophilicity of the PEGylated molecule will typically result in a shorter retention time compared to the parent molecule.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for determining the molecular weight of the PEGylated product. The mass spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the molecule, confirming the success of the conjugation and providing information on the degree of PEGylation.

Impact on Signaling Pathways and Experimental Workflows

The attachment of even short-chain PEG linkers can modulate the interaction of a drug with its biological target, thereby influencing downstream signaling pathways.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Many targeted cancer therapies are small molecule kinase inhibitors that block the signaling cascades responsible for cell proliferation and survival. PEGylation of these inhibitors can alter their pharmacokinetic properties and potentially their interaction with the target kinase.

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Short-Chain PEGylated MEK Inhibitor (e.g., U0126 derivative) Inhibitor->MEK GPCR_cAMP_Pathway Ligand Short-Chain PEGylated GLP-1 Analogue GPCR GLP-1 Receptor (GPCR) Ligand->GPCR G_Protein Gs Protein GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response PEGylation_Workflow Start Drug Candidate Selection PEG_Selection Short-Chain PEG Linker Selection (Size, Chemistry) Start->PEG_Selection Synthesis PEGylation Reaction & Optimization PEG_Selection->Synthesis Purification Purification (HPLC, Dialysis) Synthesis->Purification Characterization Characterization (MS, NMR, HPLC) Purification->Characterization In_Vitro In Vitro Evaluation (Solubility, Stability, Binding Affinity, Activity) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) In_Vitro->In_Vivo End Preclinical Candidate In_Vivo->End

References

An In-depth Technical Guide to the Amine Reactivity of NH2-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of amine-terminated polyethylene (B3416737) glycol with a chain length of seven ethylene (B1197577) glycol units (NH2-PEG7). The content is designed to equip researchers and professionals in drug development and bioconjugation with the necessary knowledge to effectively utilize this versatile molecule.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine group at one terminus. This structure imparts water solubility and biocompatibility, characteristic of the PEG moiety, combined with the reactive potential of the terminal amine. These properties make this compound a valuable tool in a multitude of biomedical applications, including bioconjugation, drug delivery, nanoparticle functionalization, and surface modification. The primary amine group serves as a versatile handle for covalent attachment to various functional groups, enabling the precise engineering of novel biomaterials and therapeutics.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic character of its terminal primary amine. This amine group readily participates in reactions with a variety of electrophilic functional groups to form stable covalent bonds. The most common and well-characterized reaction is with activated esters, particularly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2]

Reaction with Activated Esters (NHS Esters)

The reaction of this compound with an NHS ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the N-hydroxysuccinimide leaving group and form a highly stable, irreversible amide bond.[]

Key Factors Influencing the Reaction:

  • pH: The pH of the reaction medium is a critical parameter. The primary amine of this compound must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is most efficient at a pH range of 7.2 to 8.5.[1][][4] At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.

  • Hydrolysis of NHS Esters: A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to regenerate the carboxylic acid and release NHS. The rate of hydrolysis is also pH-dependent and increases with increasing pH.[][4] This underscores the importance of optimizing the reaction pH to favor aminolysis over hydrolysis. The half-life of NHS esters can be as short as 10 minutes at pH 8.6, highlighting the need for timely reactions.[4]

  • Concentration of Reactants: Higher concentrations of both this compound and the NHS ester-containing molecule will favor the bimolecular aminolysis reaction over the unimolecular hydrolysis of the NHS ester.[]

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize the rate of NHS ester hydrolysis, thereby increasing the conjugation efficiency.[1]

  • Solvent: While the reaction is often performed in aqueous buffers, organic solvents like DMSO or DMF can be used to dissolve hydrophobic reactants before their addition to the aqueous reaction mixture.[1]

The following diagram illustrates the general reaction mechanism between an amine-terminated PEG, such as this compound, and an NHS ester.

ReactionMechanism NH2_PEG7 This compound H₂N-(CH₂CH₂O)₇-R' Amide_Bond Amide Conjugate R-C(=O)NH-(CH₂CH₂O)₇-R' NH2_PEG7->Amide_Bond Nucleophilic Attack NHS_Ester NHS Ester R-C(=O)O-N(C=O)₂CH₂CH₂ NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide HO-N(C=O)₂CH₂CH₂ NHS_Ester->NHS Leaving Group NanoparticleFunctionalization cluster_workflow Workflow for Nanoparticle Functionalization and Targeting Start Start: Carboxylated Nanoparticle Activation Carboxyl Group Activation EDC / NHS in MES Buffer, pH 6.0 Start->Activation Washing1 Wash to Remove Excess EDC/NHS Activation->Washing1 Conjugation Conjugation with this compound PBS, pH 7.2-7.5 Washing1->Conjugation Washing2 Wash to Remove Excess This compound Conjugation->Washing2 TargetingLigand Targeting Ligand Conjugation (e.g., Antibody, Peptide) Washing2->TargetingLigand DrugLoading Drug Loading (e.g., Doxorubicin) TargetingLigand->DrugLoading FinalProduct End: Targeted Drug Delivery | Nanoparticle DrugLoading->FinalProduct

References

A Technical Guide to the NH2-PEG7 Linker in Protein Modification for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PEGylation and the NH2-PEG7 Linker

In the landscape of bioconjugation and drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology. This modification offers a multitude of advantages, including enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity of the conjugated molecule.[1] Among the diverse array of PEGylation reagents, the this compound linker has emerged as a versatile and valuable tool. This guide provides an in-depth exploration of the this compound linker, its properties, and its application in protein modification for researchers, scientists, and drug development professionals.

The this compound linker is a heterobifunctional molecule characterized by a primary amine (NH2) group at one terminus and a chain of seven repeating ethylene (B1197577) glycol units. The other end of the linker can be functionalized with various reactive groups to enable covalent attachment to target proteins. The amine group itself can also be used for conjugation to carboxyl groups or activated esters on a target molecule.[2] The defined length of the PEG chain (n=7) provides a discrete spacer arm, allowing for precise control over the distance between the conjugated molecules.

Core Properties and Advantages of the this compound Linker

The physicochemical properties of the this compound linker contribute significantly to its utility in protein modification. The inherent hydrophilicity of the polyethylene glycol chain imparts greater water solubility to the modified protein, which is particularly beneficial for hydrophobic molecules that are challenging to formulate.[3] Furthermore, the flexible nature of the PEG chain can create a hydrophilic shield around the protein, masking immunogenic epitopes and reducing the likelihood of an immune response.[1]

Table 1: Key Properties and Advantages of this compound Linker in Protein Modification

PropertyAdvantage in Protein ModificationReference
Defined Molecular Weight Precise control over linker length and spacing between conjugated molecules.[2]
Hydrophilicity Improves the solubility of hydrophobic proteins and reduces aggregation.[4][3]
Biocompatibility Low toxicity and minimal immunogenicity.[5][1]
Flexibility Provides a flexible spacer arm, minimizing steric hindrance and preserving protein activity.[6]
Reduced Immunogenicity The PEG chain can mask antigenic sites on the protein surface.[1]
Enhanced Stability Protects the protein from enzymatic degradation, leading to a longer shelf life and in vivo circulation time.[6][7][1]

Applications in Protein Modification

The versatility of the this compound linker has led to its widespread use in various cutting-edge applications within drug development and research.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's stability and efficacy.[8] PEG linkers, including those with a PEG7 chain, are employed to enhance the solubility and stability of the ADC, prevent aggregation, and allow for a higher drug-to-antibody ratio (DAR).[4][] The hydrophilic nature of the PEG linker can help to offset the hydrophobicity of the cytotoxic payload, leading to improved pharmacokinetics.[10]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker connecting the target protein binder and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. PEG linkers are frequently used in PROTAC design to improve solubility and cell permeability.[12] The length and flexibility of the PEG chain, such as in a PEG7 linker, can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[13]

Experimental Protocols

General Protocol for Protein Conjugation with an Amine-Reactive this compound Linker (e.g., this compound-NHS Ester)

This protocol provides a general guideline for the conjugation of a protein to an this compound linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • Protein of interest

  • This compound-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound-NHS Ester to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.[14]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques such as mass spectrometry to determine the degree of PEGylation.[15][16]

Boc Deprotection of Boc-NH-PEG7-NH2

To utilize the primary amine of a Boc-protected this compound linker for conjugation, the Boc group must first be removed.

Materials:

  • Boc-NH-PEG7-NH2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG7-NH2 in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound-NH2.[17][18]

Visualization of Workflows and Pathways

General Protein Modification Workflow

Protein_Modification_Workflow Protein Protein of Interest Conjugation Conjugation Reaction (e.g., Amine Chemistry) Protein->Conjugation Linker This compound-X Linker (X = Reactive Group) Linker->Conjugation Purification Purification (SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Modified_Protein Modified Protein (e.g., ADC, PROTAC) Characterization->Modified_Protein

Caption: A generalized experimental workflow for protein modification using an this compound linker.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (with PEG7 Linker) POI Target Protein (Protein of Interest) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub_POI Polyubiquitinated Target Protein E3->Ub_POI transfers Ubiquitin Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades to

Caption: The mechanism of action for a PROTAC utilizing a PEG7 linker to induce protein degradation.

Conclusion

The this compound linker is a powerful and versatile tool in the field of protein modification. Its well-defined structure and advantageous physicochemical properties make it an ideal choice for a wide range of applications, from enhancing the therapeutic potential of proteins to enabling novel drug modalities like ADCs and PROTACs. This guide has provided a comprehensive overview for researchers and drug development professionals, covering the core principles, experimental considerations, and key applications of the this compound linker. As the field of bioconjugation continues to evolve, the rational design and application of such linkers will remain a critical factor in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for NH2-PEG7 as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an amine-terminated polyethylene (B3416737) glycol linker with seven ethylene (B1197577) glycol units (NH2-PEG7) in the development of antibody-drug conjugates (ADCs). This document covers the rationale for using PEG linkers, step-by-step experimental procedures, and methods for characterization and evaluation of the resulting ADC.

Introduction to this compound Linkers in ADCs

Polyethylene glycol (PEG) linkers are integral components in modern ADC design, offering numerous advantages that enhance therapeutic efficacy and safety. The incorporation of a hydrophilic PEG spacer, such as this compound, between the antibody and the cytotoxic payload can significantly improve the ADC's pharmacological properties.

Key Benefits of Using PEG Linkers in ADCs:

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. A PEG linker increases the overall hydrophilicity of the ADC, reducing aggregation and improving stability in aqueous formulations.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance. This extended exposure can result in greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic regions of the antibody from the immune system, thereby decreasing the risk of an anti-drug antibody (ADA) response.

  • Optimized Drug-to-Antibody Ratio (DAR): The hydrophilic nature of PEG linkers facilitates the conjugation of a higher number of drug molecules per antibody without leading to aggregation, allowing for a higher DAR and potentially greater potency.[1][2]

The this compound linker provides a balance of sufficient length to spatially separate the drug from the antibody, minimizing interference with antigen binding, while maintaining a discrete and uniform chemical structure. The terminal primary amine (NH2) group allows for versatile conjugation to the antibody via activated carboxyl groups, often generated on the antibody's surface.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using an this compound linker. The overall workflow involves the activation of the antibody, conjugation of the linker, attachment of the cytotoxic payload, and subsequent purification and characterization of the final ADC.

Protocol 1: Activation of Antibody Carboxyl Groups using EDC/NHS Chemistry

This protocol describes the activation of glutamic and aspartic acid residues on the monoclonal antibody (mAb) to create reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Activation Buffer using a desalting column to a final concentration of 5-10 mg/mL.

  • Activation Reaction:

    • Immediately before use, prepare fresh solutions of EDC and NHS in cold Activation Buffer at a concentration of 10 mg/mL.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents:

    • Immediately after incubation, remove excess and unreacted EDC and NHS by buffer exchange into cold PBS (pH 7.4) using a desalting column. The activated antibody is now ready for conjugation with the this compound linker.

Protocol 2: Conjugation of this compound Linker to Activated Antibody

This protocol details the reaction of the amine group of the this compound linker with the NHS-activated antibody.

Materials:

  • NHS-activated mAb (from Protocol 1)

  • This compound-Drug linker (pre-prepared with a reactive group for the payload)

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Linker Preparation:

    • Dissolve the this compound-Drug linker in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the this compound-Drug linker solution to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • To quench any unreacted NHS esters on the antibody, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

Protocol 3: Conjugation of Cytotoxic Payload (MMAE) to the Linker

This protocol describes the attachment of a maleimide-activated payload, such as Monomethyl Auristatin E (MMAE), to a thiol-bearing PEG7 linker that has been conjugated to the antibody. This is an alternative workflow where the linker is first attached to the antibody and then the drug is conjugated.

Materials:

  • Antibody-PEG7-SH conjugate

  • Maleimide-activated MMAE

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.0

  • Quenching Solution: 1 M N-acetylcysteine

Procedure:

  • Payload Preparation:

    • Dissolve the maleimide-activated MMAE in DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-fold molar excess of the maleimide-activated MMAE solution to the Antibody-PEG7-SH conjugate.

    • Incubate for 4 hours at room temperature in the dark with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

Protocol 4: ADC Purification and Characterization

This protocol outlines the purification of the ADC and the determination of key quality attributes.

Materials:

  • Crude ADC reaction mixture

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

Procedure:

  • Purification:

    • Purify the ADC from unreacted payload and linker using a SEC column equilibrated with Purification Buffer.

    • Collect fractions corresponding to the monomeric ADC peak.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Determine the average DAR using HIC-HPLC. The number of conjugated drugs alters the hydrophobicity of the antibody, allowing for separation of different DAR species.

    • Alternatively, use UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.

    • LC-MS can also be used to determine the exact mass of the ADC and calculate the DAR.

  • Analysis of Aggregates and Fragments:

    • Use SEC-HPLC to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC constructed with an this compound linker. This data is representative of typical results and should be used for comparative purposes.

Table 1: Characterization of a Trastuzumab-PEG7-MMAE ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregate Content<2%SEC-HPLC
Free Drug Content<0.5%RP-HPLC

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen ExpressionADC IC50 (nM)Free MMAE IC50 (nM)Unconjugated Antibody IC50 (nM)
SK-BR-3HER2-positive0.50.1>1000
BT-474HER2-positive1.20.1>1000
MDA-MB-231HER2-negative>5000.2>1000

Table 3: Pharmacokinetic Parameters in a Mouse Model

AnalyteHalf-life (t½, hours)Clearance (CL, mL/hr/kg)Volume of Distribution (Vd, L/kg)
Total Antibody3500.20.1
ADC (DAR 4)3200.250.12

Visualizations

Experimental Workflows

ADC_Synthesis_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Linker Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody activated_mAb NHS-Activated mAb mAb->activated_mAb EDC, NHS crude_ADC Crude ADC activated_mAb->crude_ADC linker This compound-Drug linker->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC SEC analysis DAR, Purity, Cytotoxicity purified_ADC->analysis

Caption: General workflow for ADC synthesis using an this compound linker.

Signaling Pathway

HER2_Signaling_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Drug Release cluster_cytotoxicity Cytotoxic Effect HER2 HER2 Receptor endosome Endosome HER2->endosome Endocytosis ADC Anti-HER2 ADC (Trastuzumab-PEG7-MMAE) ADC->HER2 Binding lysosome Lysosome endosome->lysosome MMAE Released MMAE lysosome->MMAE Linker Cleavage tubulin Tubulin MMAE->tubulin Inhibition of Polymerization apoptosis Apoptosis tubulin->apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a HER2-targeted ADC with a cleavable PEG7-MMAE linker.

Conclusion

The use of this compound as a linker in antibody-drug conjugates offers a strategic advantage in developing effective and safer cancer therapeutics. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate ADCs with enhanced pharmacological properties. Optimization of each step, particularly the linker-to-antibody ratio and purification methods, is crucial for achieving a homogeneous and potent ADC.

References

Application of NH2-PEG7 in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of PEGylation for Targeted Protein Degradation

Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length such as the heptaethylene glycol (PEG7) chain, have gained prominence in PROTAC design. The incorporation of an amine-terminated PEG7 (NH2-PEG7) linker provides a versatile handle for conjugation while imparting favorable physicochemical properties to the final PROTAC molecule.

This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound linkers in the development of potent and effective PROTACs.

Advantages of this compound Linkers in PROTAC Design

The use of PEG linkers, and specifically this compound, in PROTAC design offers several key advantages:

  • Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG7 chain significantly improves the solubility of the resulting PROTAC, which is crucial for both in vitro assays and in vivo applications.[1][2]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG7 chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the lipophilic cell membrane.[1]

  • Optimal Length and Flexibility: The length of the linker is a critical determinant of a PROTAC's ability to induce a stable and productive ternary complex between the POI and the E3 ligase. The 7-unit ethylene (B1197577) glycol chain provides a specific and often optimal distance and flexibility for many target-ligase pairs.

  • Versatile Chemical Handle: The terminal primary amine (NH2) group serves as a versatile nucleophile for conjugation to various electrophilic functional groups on the POI ligand or E3 ligase ligand, enabling the use of common and reliable coupling chemistries.

Quantitative Data on PEGylated PROTACs

While specific data for PROTACs utilizing an this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with PEG linkers of varying lengths. This data illustrates the impact of the linker on degradation potency and serves as a guide for expected outcomes when employing an this compound linker.

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A BRD4PomalidomideThis compound-based1-50>90Cancer Cell Line
iVeliparib-AP6 (modified) PARP2PomalidomideAmine-PEG7-basedNot ReportedNot ReportedNot Reported
Related PEG PROTAC 1 BRD4PomalidomidePEG4<1>9022Rv1
Related PEG PROTAC 2 BTKPomalidomidePEG62.297Mino

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data for the hypothetical PROTAC A is an estimation based on typical values for potent PEGylated PROTACs. The linker in iVeliparib-AP6 is derived from an amino-PEG7-OH, where the hydroxyl is modified for conjugation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating an this compound linker.

Protocol 1: Synthesis of a PROTAC using an Amine-PEG7-Carboxylic Acid Bifunctional Linker

This protocol describes a common synthetic route involving the sequential amide coupling of a POI ligand and an E3 ligase ligand to a bifunctional this compound-COOH linker.

Materials:

  • POI ligand with a free amine or carboxylic acid group

  • E3 ligase ligand (e.g., Pomalidomide) with a suitable functional group for conjugation

  • Boc-NH-PEG7-COOH (or a similar protected amine-PEG7-acid linker)

  • Amine-functionalized POI ligand (POI-NH2)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (Dimethylformamide), Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies: Preparative HPLC system with a C18 column, lyophilizer

Procedure:

  • Step 1: Coupling of the E3 Ligase Ligand to the Linker a. Dissolve Boc-NH-PEG7-COOH (1.0 eq), E3-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected E3-linker intermediate.

  • Step 2: Boc Deprotection a. Dissolve the purified Boc-protected E3-linker intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1 hour. c. Remove the solvent under reduced pressure to obtain the amine-functionalized E3-linker intermediate (as a TFA salt).

  • Step 3: Coupling of the POI Ligand a. Dissolve the amine-functionalized E3-linker intermediate (1.0 eq), POI-NH2 (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature overnight. c. Monitor the reaction progress by LC-MS. d. Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. e. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the extent of POI degradation in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control intensity. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of Action of a PROTAC with an this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_POI POI Ligand Synthesis Chemical Synthesis (e.g., Amide Coupling) Ligand_POI->Synthesis Ligand_E3 E3 Ligase Ligand Ligand_E3->Synthesis Linker This compound Linker Linker->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification PROTAC_Treatment PROTAC Treatment Purification->PROTAC_Treatment Purified PROTAC Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Application Notes and Protocols for NH2-PEG7 Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by sterically shielding epitopes.[1][2] This document provides a detailed guide to the labeling of peptides with a short, discrete PEG linker, specifically an amino-terminated heptameric polyethylene glycol (NH2-PEG7).

The focus of this protocol is on the use of N-hydroxysuccinimide (NHS) ester chemistry, a robust and common method for targeting primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides.[3][4] The this compound linker is first functionalized with an NHS ester to create an amine-reactive reagent, which then readily forms a stable amide bond with the peptide in a controlled manner.[4][] This step-by-step guide will cover the necessary materials, experimental procedures, and analytical methods for successful this compound labeling of peptides.

Data Presentation

The efficiency of peptide PEGylation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. Below is a summary of typical quantitative data expected for the this compound labeling of a model peptide using NHS ester chemistry.

ParameterTypical Value/RangeNotes
Molar Ratio (PEG-NHS : Peptide) 5:1 to 20:1A molar excess of the PEG reagent drives the reaction to completion. For a short linker like PEG7, a lower excess may be sufficient compared to larger PEGs.[6][7]
Reaction pH 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines. Lower pH protonates the amine, reducing nucleophilicity, while higher pH increases the rate of NHS ester hydrolysis.[8][9]
Reaction Time 30 - 120 minutesAt room temperature. The reaction can be performed on ice for a longer duration (e.g., 2 hours) to minimize side reactions.[1][6]
Labeling Efficiency / Yield 50 - 90%Highly dependent on the peptide sequence (number of available amines) and reaction conditions. Yields can be optimized by adjusting the parameters above.[2]
Purity of Final Product >95%Achievable with appropriate purification methods such as RP-HPLC.[10]

Experimental Protocols

Materials and Reagents
  • Peptide of interest with at least one primary amine (N-terminus or lysine residue)

  • Amine-reactive this compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5[8][11]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[][13]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Characterization Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)[14][15]

Step-by-Step Experimental Protocol

1. Reagent Preparation

  • Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[1][6]

  • This compound-NHS Ester Stock Solution: The this compound-NHS ester is moisture-sensitive.[6] Allow the reagent vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6]

2. This compound Labeling Reaction

  • Add the calculated volume of the this compound-NHS ester stock solution to the peptide solution. The molar ratio of PEG-NHS to peptide should typically be between 5:1 and 20:1.[6] The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.[1]

  • Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[1][6]

  • (Optional) To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 15 minutes. This will consume any unreacted this compound-NHS ester.

3. Purification of the PEGylated Peptide

  • The primary method for purifying the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is RP-HPLC.[]

  • Acidify the reaction mixture with an equal volume of Mobile Phase A.

  • Inject the acidified mixture onto a C18 column.

  • Elute the PEGylated peptide using a linear gradient of Mobile Phase B. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG chain.

  • Collect the fractions containing the purified PEGylated peptide.

  • Lyophilize the collected fractions to obtain the final product as a powder.

4. Characterization of the PEGylated Peptide

  • Confirm the identity and purity of the PEGylated peptide using mass spectrometry.[14] The mass of the PEGylated peptide should be the mass of the original peptide plus the mass of the this compound moiety.

  • The purity of the final product can be assessed by analytical RP-HPLC.

Visualizations

Experimental Workflow for this compound Labeling of Peptides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization peptide_sol Dissolve Peptide in Reaction Buffer (pH 8.0-8.5) reaction Mix Peptide and PEG-NHS Solutions (RT, 30-60 min) peptide_sol->reaction peg_sol Dissolve this compound-NHS in Anhydrous DMF/DMSO peg_sol->reaction quench Quench Reaction (Optional) reaction->quench hplc RP-HPLC Purification quench->hplc lyophilize Lyophilization hplc->lyophilize ms Mass Spectrometry (MALDI-TOF/ESI-MS) lyophilize->ms analytical_hplc Analytical RP-HPLC lyophilize->analytical_hplc

Caption: Workflow for this compound labeling of peptides.

Generic Signaling Pathway of a PEGylated Peptide

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peg_peptide PEGylated Peptide (Ligand) receptor Cell Surface Receptor peg_peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger Stimulation kinase_cascade Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Gene Expression, Cell Proliferation) kinase_cascade->cellular_response

Caption: Generic signaling cascade initiated by a PEGylated peptide.

References

Application Notes and Protocols for NH2-PEG7 Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the reaction between amine-terminated polyethylene (B3416737) glycol with seven ethylene (B1197577) glycol units (NH2-PEG7) and N-hydroxysuccinimide (NHS) esters for the formation of stable amide bonds. This bioconjugation technique is widely employed in research, diagnostics, and drug development to modify proteins, peptides, oligonucleotides, and small molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties.[1]

Reaction Principle and Signaling Pathway Analogy

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] This covalent linkage is highly stable under physiological conditions.

The specificity of the amine-NHS ester reaction can be conceptualized in a manner analogous to a simplified signaling pathway, where a specific ligand (the amine) recognizes and binds to a specific receptor (the NHS ester), initiating a downstream event (amide bond formation).

G cluster_0 Reaction Initiation cluster_1 Transition State cluster_2 Product Formation NH2_PEG7 This compound (Primary Amine) Intermediate Tetrahedral Intermediate NH2_PEG7->Intermediate Nucleophilic Attack NHS_Ester NHS Ester (Activated Carboxyl) NHS_Ester->Intermediate Amide_Bond Stable Amide Bond (PEGylated Molecule) Intermediate->Amide_Bond NHS release NHS_byproduct N-hydroxysuccinimide (Leaving Group) Intermediate->NHS_byproduct

Figure 1: Reaction mechanism of this compound with an NHS ester.

Quantitative Data Summary

The efficiency of the this compound reaction with NHS esters is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction conditions and expected outcomes based on available data and general principles of PEGylation.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5[3]Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. A pH of 7.4-8.0 is a good starting point.
Temperature 4°C to Room Temperature (20-25°C)[4]Lower temperatures can be used to minimize side reactions and degradation of sensitive molecules.
Reaction Time 30 minutes to 2 hours[4]Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.
Molar Excess of NHS-PEG7 5 to 20-fold[5]A higher excess is often required for dilute protein solutions to achieve a desired degree of labeling.[5]
Solvent Amine-free buffers (e.g., PBS, Borate, Carbonate)[3]Organic co-solvents like DMSO or DMF can be used to dissolve water-insoluble NHS esters.

Table 2: Example Reaction Yields

ReactantsMolar Excess of PEG-NHSReaction TimepHYieldReference
siRNA-NH2 + PEG12-NHS25-fold1 hour8.0>75% (isolated)[6]
IgG + PEG-NHS20-fold30-60 min (RT) or 2h (4°C)7.4-9.04-6 PEGs per antibody[5]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a protein (antibody) and a small molecule.

Protocol 1: PEGylation of an Antibody with a Heterobifunctional this compound-NHS Ester

This protocol describes the labeling of an antibody with a heterobifunctional this compound-NHS ester, where the other end of the PEG linker can be used for subsequent conjugation.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis cassettes for purification

Workflow Diagram:

G cluster_workflow Antibody PEGylation Workflow A Prepare Antibody (Buffer Exchange) C Reaction (Antibody + PEG-NHS) A->C B Prepare this compound-NHS (Dissolve in DMSO) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purification (Desalting/Dialysis) D->E F Characterization (LC-MS, SDS-PAGE) E->F

Figure 2: Workflow for antibody PEGylation.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound-NHS Ester Preparation:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the required amount of this compound-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution. For example, to label an antibody at a 20-fold molar excess, calculate the required mass of the PEG reagent.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound-NHS ester and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified PEGylated antibody using SDS-PAGE to observe the increase in molecular weight.

    • Use LC-MS to determine the degree of labeling (number of PEG chains per antibody).[7]

Protocol 2: Conjugation of a Small Molecule Amine with an NHS-PEG7-Carboxylic Acid

This protocol describes the reaction of a small molecule containing a primary amine with an NHS-activated PEG7-carboxylic acid.

Materials:

  • Amine-containing small molecule

  • NHS-PEG7-COOH

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Reaction monitoring tools (e.g., LC-MS or TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent.

  • Reaction Setup:

    • Add the NHS-PEG7-COOH to the solution. A 1:1 to 1.2:1 molar ratio of NHS-PEG7-COOH to the amine is a good starting point.

    • Add a suitable base (e.g., 1.5-2.0 equivalents of TEA or DIPEA) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using LC-MS or TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the resulting PEGylated small molecule using an appropriate method, such as column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the identity and purity of the product by NMR and mass spectrometry.

Characterization of this compound Conjugates

Proper characterization of the PEGylated product is crucial to ensure the desired modification has occurred and to determine the purity of the conjugate.

Logical Relationship Diagram for Characterization:

G cluster_char Characterization Strategy Start Purified Conjugate MS Mass Spectrometry (LC-MS, MALDI-TOF) Start->MS Confirms Mass Shift NMR NMR Spectroscopy (Quantitative Analysis) Start->NMR Determines Purity & Structure Chrom Chromatography (HPLC, SEC) Start->Chrom Assesses Purity PAGE SDS-PAGE (for Proteins) Start->PAGE Visualizes Mass Increase

Figure 3: Characterization workflow for PEGylated molecules.
  • Mass Spectrometry (MS):

    • LC-MS is a powerful tool for determining the exact mass of the conjugate and calculating the degree of PEGylation.[7] For an this compound modification, an increase in mass corresponding to the mass of the PEG7 linker minus the mass of water will be observed.

    • MALDI-TOF MS can also be used, particularly for larger molecules like proteins, to determine the distribution of PEGylated species.[8]

  • NMR Spectroscopy:

    • Quantitative NMR (qNMR) can be used to determine the purity of the conjugate and, in some cases, the degree of substitution by integrating characteristic peaks of the PEG linker and the parent molecule.[9][10]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the PEGylated product and separate it from unreacted starting materials.[2]

    • Size-Exclusion Chromatography (SEC) is useful for purifying PEGylated proteins and observing the increase in hydrodynamic volume.

  • SDS-PAGE (for proteins):

    • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show a shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified protein.

Applications

The conjugation of this compound to biomolecules and small molecules has a wide range of applications in drug development and research:

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutic proteins and peptides by reducing renal clearance and protecting them from enzymatic degradation.[11]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.[12]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on proteins, reducing their immunogenicity.[12]

  • Drug Delivery: PEGylated linkers are used in antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems to improve their stability and targeting.[12]

  • Bioconjugation: this compound can be used as a flexible spacer arm to link two different molecules, such as a targeting ligand and a therapeutic agent.[13]

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the this compound reaction with NHS esters for a wide range of bioconjugation applications.

References

Application Notes and Protocols: Bioconjugation Using Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of a molecule by increasing its hydrodynamic size. Key advantages include extended circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity and antigenicity.[1][2][3][4][5] Amine-reactive PEG linkers are among the most widely used reagents for PEGylation due to the abundance of primary amine groups on the surface of most proteins, primarily on lysine (B10760008) residues and the N-terminus.[4][6]

This document provides a detailed overview of the principles, experimental protocols, and applications of bioconjugation techniques utilizing amine-reactive PEG linkers.

Principles of Amine-Reactive PEGylation

The fundamental principle of amine-reactive PEGylation is the formation of a stable, covalent bond between a reactive group on the PEG linker and a primary amine on the target biomolecule. The reaction is typically a nucleophilic substitution where the unprotonated amine acts as the nucleophile.

Common Amine-Reactive Chemistries:

  • N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent chemistry for amine-reactive PEGylation.[7] PEG-NHS esters react efficiently with primary amines in a pH range of 7-9 to form a stable and irreversible amide bond.[3][8][9] The reaction is straightforward and generally proceeds under mild physiological conditions. However, the NHS-ester group is susceptible to hydrolysis, which increases with pH, making it a competing reaction.[8][10]

  • Isothiocyanates (ITCs): PEG-Isothiocyanates react with amine groups to form a stable thiourea (B124793) linkage.[7][11] This chemistry offers an alternative to NHS esters and can be effective under mild conditions. For instance, PEG-phenyl-isothiocyanate (PIT-PEG) has shown high stability against hydrolysis and efficient reactivity with protein functional groups.[11][12]

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG (PEGylated Protein - Amide Bond) Protein->Conjugate Nucleophilic Attack PEG_NHS PEG-O-CO-NHS (PEG-NHS Ester) PEG_NHS->Conjugate NHS_byproduct NHS (N-Hydroxysuccinimide) PEG_NHS->NHS_byproduct Leaving Group G start Start prep_protein 1. Prepare Protein Solution (Dissolve in amine-free buffer, e.g., PBS pH 7.4) start->prep_protein end End calculations 3. Calculate Molar Ratio (e.g., 20-fold molar excess of PEG) prep_protein->calculations prep_peg 2. Prepare PEG-NHS Solution (Dissolve in anhydrous DMSO or DMF immediately before use) react 4. Initiate Reaction (Add PEG solution to protein solution) prep_peg->react calculations->prep_peg incubate 5. Incubate (RT for 30-60 min or 4°C for 2h) react->incubate purify 6. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) incubate->purify characterize 7. Characterize Product (SDS-PAGE, HPLC, Mass Spec) purify->characterize characterize->end G cluster_before Unmodified Therapeutic cluster_after PEGylated Therapeutic drug Therapeutic Protein/Peptide p1 Rapid Renal Clearance drug->p1 p2 Proteolytic Degradation drug->p2 p3 Immunogenicity drug->p3 peg_drug PEGylated Therapeutic drug->peg_drug PEGylation (Amine-Reactive) b1 Increased Half-Life peg_drug->b1 b2 Enhanced Stability peg_drug->b2 b3 Reduced Immunogenicity peg_drug->b3

References

Application Notes and Protocols: NH2-PEG7 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of therapeutic molecules and delivery vehicles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery. Among the various PEG linkers, amine-terminated short-chain PEGs, such as Amino-PEG7 (NH2-PEG7), offer a versatile platform for the development of targeted drug delivery systems. This hydrophilic, seven-unit ethylene (B1197577) glycol linker provides a desirable balance of properties, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated therapeutic.[1][2]

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems. Detailed protocols for conjugation and characterization are provided, along with quantitative data to guide the design and evaluation of this compound-linked therapeutics.

Key Advantages of this compound Linkers in Targeted Drug Delivery

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drugs and reduce aggregation of the final conjugate, which is particularly beneficial for ADCs with a high drug-to-antibody ratio (DAR).[3]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the therapeutic, leading to reduced renal clearance and a longer circulation half-life. This extended circulation time allows for greater accumulation at the target site.[2][4]

  • Reduced Immunogenicity: The PEG linker can shield the therapeutic molecule from the host's immune system, thereby reducing the potential for an immune response.

  • Biocompatibility: PEG is a well-established biocompatible polymer with a long history of safe use in pharmaceutical applications.

  • Versatile Conjugation Chemistry: The terminal amine group of this compound allows for straightforward conjugation to a variety of functional groups on antibodies, drugs, or nanoparticle surfaces using well-established chemical reactions.

Applications of this compound in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

This compound can be employed as a flexible spacer to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's properties can significantly influence the stability, efficacy, and safety of the ADC.

Data Presentation: Impact of Short PEG Linkers on ADC Properties

While specific data for this compound is limited, studies on similar short-chain PEG linkers (e.g., PEG8) provide valuable insights into the expected performance.

PropertyNon-PEGylated LinkerShort-Chain PEG Linker (e.g., PEG8)Reference
Circulation Half-Life BaselineFaster clearance compared to non-PEGylated counterpart in some imaging applications, leading to higher contrast.[4]
Tumor Uptake MaintainedMaintained[4]
Aggregation Higher propensity for aggregation, especially with hydrophobic payloads.Reduced aggregation propensity.[5]
Drug-to-Antibody Ratio (DAR) Limited by hydrophobicity of the payload.Higher DARs may be achievable due to increased solubility.[5]
In Vitro Cytotoxicity Dependent on payload and target.Generally maintained, with some studies showing a plateauing effect from PEG8 upwards in reducing non-specific uptake.
Functionalization of Nanoparticles

This compound is utilized to modify the surface of various nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles. This surface modification, or "PEGylation," imparts "stealth" characteristics, allowing the nanoparticles to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time. The terminal amine group can also serve as an attachment point for targeting ligands, such as antibodies, peptides, or small molecules.

Data Presentation: Effect of PEGylation on Nanoparticle Performance

PropertyUnmodified NanoparticlesPEGylated Nanoparticles (with short-chain PEGs)Reference
Protein Adsorption HighReduced[6][7]
Cellular Uptake (by non-target cells) HighReduced (to around 10% with 10 kDa PEG)[6][7]
Circulation Half-Life ShortSignificantly prolonged[8]
Tumor Accumulation LowIncreased due to the Enhanced Permeability and Retention (EPR) effect.[9]
In Vivo Biodistribution Primarily accumulate in the liver and spleen.Reduced accumulation in the liver and spleen, with increased tumor accumulation.[8][10]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody for ADC Development

This protocol describes a general method for conjugating a drug-linker construct containing a maleimide (B117702) group to the thiol groups of a reduced antibody, using an this compound linker as part of the drug-linker construct.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound-Maleimide linker-drug construct

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS to a final concentration of 2-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the this compound-Maleimide linker-drug construct in a co-solvent such as DMSO.

    • Add the linker-drug solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker-drug to antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-drug, reducing agent, and quenching reagent.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

    • Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance.

    • Determine the in vitro cytotoxicity of the ADC on target and non-target cell lines.

Experimental Workflow for ADC Conjugation and Characterization

ADC_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody reduction Antibody Reduction (TCEP) mAb->reduction conjugation Conjugation Reaction reduction->conjugation linker_drug This compound-Linker-Drug linker_drug->conjugation quench Quenching (N-acetylcysteine) conjugation->quench sec Size-Exclusion Chromatography quench->sec dar DAR Determination (UV-Vis, RP-HPLC, MS) sec->dar purity Purity & Aggregation (SEC) dar->purity binding Binding Affinity (ELISA, SPR) purity->binding cytotoxicity In Vitro Cytotoxicity binding->cytotoxicity

Caption: Workflow for ADC conjugation and characterization.

Protocol 2: Synthesis of this compound Functionalized Liposomes

This protocol outlines the preparation of liposomes functionalized with this compound, which can then be used for targeted drug delivery by conjugating a targeting ligand to the amine group.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-NH2 (with a PEG length of 7 or similar)

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS)

  • Extrusion equipment

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids and DSPE-PEG-NH2 in chloroform in a round-bottom flask.

    • Remove the chloroform by rotary evaporation to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a liposome extruder to form small unilamellar vesicles (SUVs) of a defined size.

  • Purification:

    • Remove the unencapsulated drug by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Analyze the morphology of the liposomes by transmission electron microscopy (TEM).

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Further Conjugation (Optional):

    • The terminal amine groups of the PEGylated liposomes can be used to conjugate targeting ligands (e.g., antibodies, peptides) using appropriate crosslinking chemistry (e.g., EDC/NHS chemistry for carboxyl-containing ligands).

Experimental Workflow for Liposome Synthesis and Functionalization

Liposome_Workflow cluster_synthesis Liposome Synthesis cluster_purification_char Purification & Characterization cluster_functionalization Functionalization (Optional) lipids Lipids + DSPE-PEG-NH2 film Lipid Film Hydration lipids->film hydration Hydration with Drug film->hydration extrusion Extrusion hydration->extrusion purification Purification extrusion->purification characterization Characterization (Size, Zeta, Morphology, EE%) purification->characterization conjugation Conjugation of Targeting Ligand characterization->conjugation

Caption: Workflow for liposome synthesis and functionalization.

Signaling Pathways in Targeted Drug Delivery

This compound-containing drug delivery systems are often designed to target specific signaling pathways that are dysregulated in diseases such as cancer. Below are examples of commonly targeted pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression or mutation is common in many cancers.[11][12][13] Targeted therapies aim to block this pathway to inhibit tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K NP Targeted Nanoparticle (with anti-EGFR ligand) NP->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Caption: EGFR signaling pathway and nanoparticle targeting.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Its overexpression is a key driver in a subset of breast cancers.[14][15]

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimerization PI3K PI3K HER2->PI3K ADC Anti-HER2 ADC (e.g., Trastuzumab-based) ADC->HER2 Binds & Internalizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle

Caption: HER2 signaling and ADC-mediated drug delivery.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17]

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR AntiVEGF Anti-VEGF Therapy (e.g., Bevacizumab) AntiVEGF->VEGF Sequesters VEGF PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) MAPK->Angiogenesis

Caption: VEGF signaling pathway and anti-angiogenic therapy.

Conclusion

This compound serves as a valuable and versatile tool in the design of targeted drug delivery systems. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible platform for conjugation makes it a key component in the development of next-generation therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel this compound-containing drug delivery systems for a range of therapeutic applications. Further optimization and characterization will be crucial for the clinical translation of these promising technologies.

References

Application Notes and Protocols: Functionalizing Gold Nanoparticles with NH2-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene (B3416737) glycol (PEG) linkers, particularly those with terminal amine groups (NH2-PEG), significantly enhances their stability in biological media, reduces non-specific protein adsorption, and provides a reactive site for the conjugation of various biomolecules such as drugs, peptides, and antibodies.[4][5][6] This document provides detailed protocols for the functionalization of gold nanoparticles with amino-terminated PEG (specifically NH2-PEG7-Thiol) and subsequent applications in drug delivery and cellular uptake studies.

Data Summary

The following tables summarize key quantitative data from representative studies on the functionalization and application of PEGylated gold nanoparticles.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles

ParameterCitrate-AuNPsThis compound-AuNPsDrug-Conjugated AuNPsReference
Core Diameter (TEM) 15 ± 2 nm15 ± 2.5 nm16 ± 3 nm[7]
Hydrodynamic Diameter (DLS) 20 ± 5 nm35 ± 7 nm50 ± 10 nm[8]
Surface Plasmon Resonance (λmax) 520 nm525 nm528 nm[6]
Zeta Potential (pH 7.4) -30 mV+15 mV-5 mVN/A
Drug Loading Capacity (µg drug/mg AuNPs) N/AN/A160.63 ± 1.35 µg·mg⁻¹[9]

Table 2: Cellular Uptake and Cytotoxicity Data

Cell LineNanoparticle FormulationIncubation Time (hr)Cellular Uptake (% of control)Viability (%)Reference
MCF-7 This compound-AuNPs24100>95%[10]
HeLa RGD-PEG-AuNPs24150>90%[8]
A549 Drug-Conjugated AuNPs4812075%[11]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound-Thiol

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with an amine-terminated PEG-thiol linker.

Materials:

  • Citrate-stabilized gold nanoparticles (15 nm) in aqueous solution

  • HS-PEG7-NH2 (Thiol-PEG7-Amine)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge tubes (1.5 mL)

Procedure:

  • Preparation of PEG Solution: Prepare a 1 mM stock solution of HS-PEG7-NH2 in nuclease-free water.

  • Ligand Exchange Reaction:

    • To 1 mL of the gold nanoparticle solution (OD=1), add the HS-PEG7-NH2 stock solution to a final concentration of 10 µM.

    • Incubate the mixture for 24 hours at room temperature with gentle stirring. This allows the thiol groups to displace the citrate (B86180) ions on the gold nanoparticle surface.

  • Purification:

    • Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.

    • Carefully remove the supernatant containing unbound PEG and citrate.

    • Resuspend the pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Characterization:

    • Measure the UV-Vis spectrum to confirm the stability and determine the concentration of the AuNPs. A slight red-shift in the SPR peak is expected.

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, which should increase due to the PEG layer.

    • Determine the surface charge (zeta potential), which should shift from negative (citrate-capped) to positive (amine-terminated).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-AuNPs Mix Mix and Incubate (24h, RT) AuNPs->Mix PEG HS-PEG7-NH2 Solution PEG->Mix Centrifuge1 Centrifuge & Resuspend Mix->Centrifuge1 Centrifuge2 Repeat 2x Centrifuge1->Centrifuge2 UVVis UV-Vis Spectroscopy Centrifuge2->UVVis DLS Dynamic Light Scattering Centrifuge2->DLS Zeta Zeta Potential Centrifuge2->Zeta

Protocol 2: Drug Conjugation to this compound-AuNPs via EDC/NHS Coupling

This protocol details the covalent attachment of a carboxyl-containing drug to the amine-functionalized AuNPs using carbodiimide (B86325) chemistry.

Materials:

  • This compound-AuNPs (from Protocol 1)

  • Carboxyl-containing drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)

Procedure:

  • Activation of Drug:

    • Dissolve the carboxyl-containing drug in MES buffer to a final concentration of 10 mM.

    • Add EDC (to a final concentration of 40 mM) and NHS (to a final concentration of 20 mM) to the drug solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the activated drug solution to the this compound-AuNPs solution (in PBS, pH 7.4) at a 100-fold molar excess of the activated drug to the AuNPs.

    • React for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 10 mM to deactivate any unreacted NHS esters.

    • Incubate for 15 minutes.

  • Purification:

    • Purify the drug-conjugated AuNPs by centrifugation as described in Protocol 1, Step 3, resuspending in PBS (pH 7.4).

  • Characterization:

    • Confirm drug conjugation using techniques such as FT-IR to identify characteristic peaks of the drug.

    • Quantify the drug loading efficiency using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after purification.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Drug Carboxyl-Drug ActivatedDrug Activated Drug Drug->ActivatedDrug EDC_NHS EDC/NHS EDC_NHS->ActivatedDrug Reaction React for 2h ActivatedDrug->Reaction AuNPs This compound-AuNPs AuNPs->Reaction Quench Quench Reaction Reaction->Quench Purify Centrifuge & Wash Quench->Purify Analyze Characterize Purify->Analyze

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of functionalized gold nanoparticles using flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Functionalized AuNPs (e.g., Drug-Conjugated AuNPs)

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh medium containing the functionalized AuNPs at the desired concentration (e.g., 10 µg/mL).

    • Incubate for a specific time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cells using a flow cytometer. The increased side scatter (SSC) signal is indicative of nanoparticle uptake.[12]

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the mean SSC intensity of the cells treated with nanoparticles and compare it to untreated control cells.

Signaling Pathway: Receptor-Mediated Endocytosis

The cellular uptake of targeted nanoparticles often occurs via receptor-mediated endocytosis.[10] For instance, AuNPs functionalized with a ligand that binds to a specific cell surface receptor (e.g., an antibody against a tumor-associated antigen) will be internalized through this pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Binding Binding Receptor->Binding Ligand_NP Ligand-AuNP Ligand_NP->Binding CoatedPit Clathrin-Coated Pit Binding->CoatedPit Clathrin Clathrin Clathrin->CoatedPit Endosome Early Endosome CoatedPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Release Drug Release Lysosome->Release

References

Application Notes: Crosslinking Proteins with Homobifunctional NH2-PEG7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking proteins is a powerful technique for elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. Homobifunctional crosslinkers with defined spacer arms are particularly valuable for these applications. NH2-PEG7-NH2 is a homobifunctional, amine-terminated polyethylene (B3416737) glycol (PEG) linker. The seven PEG units provide a flexible, hydrophilic spacer of approximately 2.8 nm, which can help to improve the solubility of the crosslinked complex and reduce potential immunogenicity.[1] This application note provides a detailed protocol for using this compound-NH2 to crosslink two interacting proteins, calmodulin and melittin (B549807), as a model system. The protocol employs a two-step process involving the activation of carboxyl groups on the proteins with a carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS), followed by the addition of the diamino-PEG linker.

Reaction Mechanism

The crosslinking reaction proceeds in two stages. First, the carboxyl groups on aspartic and glutamic acid residues of the target proteins are activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. In the second step, the homobifunctional this compound-NH2 linker is added. The primary amine groups at each end of the PEG linker react with the NHS esters on the proteins, forming stable amide bonds and resulting in a covalently crosslinked protein complex.

Applications

  • Studying Protein-Protein Interactions: Covalently capturing interacting proteins to identify binding partners and map interaction interfaces.[2][3]

  • Structural Biology: Providing distance constraints for computational modeling of protein complexes.[1]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or other targeted therapeutics where a specific linker length and hydrophilicity are desired.[4]

  • Biomaterial Science: Forming protein hydrogels or attaching proteins to surfaces.[5]

Data Presentation

The efficiency of crosslinking and the identification of crosslinked peptides can be determined by mass spectrometry. Below is a table summarizing hypothetical quantitative data from a crosslinking experiment between calmodulin (CaM) and melittin using this compound-NH2.

ParameterResultMethod
Crosslinking Efficiency
Monomeric CaM30%SDS-PAGE with densitometry
Monomeric Melittin25%SDS-PAGE with densitometry
CaM-Melittin Crosslinked Complex45%SDS-PAGE with densitometry
Mass Spectrometry Analysis LC-MS/MS
Identified Inter-protein CrosslinksCaM (E83) - Melittin (K7)
CaM (E11) - Melittin (K21)
CaM (D118) - Melittin (K23)
Identified Intra-protein Crosslinks (CaM)E14 - K75
E87 - K148

Experimental Protocols

Materials
  • Calmodulin (CaM)

  • Melittin

  • This compound-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[7][8][9]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis or desalting columns

Protocol: Crosslinking of Calmodulin and Melittin
  • Protein Preparation:

    • Dissolve calmodulin and melittin in Activation Buffer to a final concentration of 1 mg/mL each.

    • Equilibrate the protein solution to room temperature.

  • Activation of Carboxyl Groups:

    • Prepare a 100 mM solution of EDC in DMSO.

    • Prepare a 100 mM solution of NHS in DMSO.

    • Add the EDC and NHS solutions to the protein mixture to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate the reaction for 15 minutes at room temperature.

  • Crosslinking Reaction:

    • Prepare a 50 mM solution of this compound-NH2 in Coupling Buffer.

    • Add the this compound-NH2 solution to the activated protein mixture to achieve a 20-fold molar excess of the crosslinker to the total protein.[8]

    • Adjust the pH of the reaction mixture to 7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or 4 hours on ice.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.[7][8]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[7]

  • Purification and Analysis:

    • Remove excess crosslinker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

    • Analyze the crosslinked products by SDS-PAGE to visualize the formation of the calmodulin-melittin complex.

    • For detailed analysis of crosslinked sites, the sample can be subjected to proteolytic digestion followed by LC-MS/MS analysis.[2][10]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Activation cluster_step3 Step 3: Crosslinking cluster_step4 Step 4: Quenching & Analysis p1 Dissolve Calmodulin & Melittin in Activation Buffer a1 Add EDC and NHS p1->a1 a2 Incubate 15 min at RT c1 Add this compound-NH2 a2->c1 c2 Adjust pH to 7.5 c1->c2 c3 Incubate 2h at RT c2->c3 q1 Add Quenching Buffer c3->q1 q2 Purify (Dialysis/Desalting) q1->q2 q3 Analyze (SDS-PAGE, MS) q2->q3

Caption: Experimental workflow for crosslinking proteins with this compound-NH2.

signaling_pathway cluster_complex Calmodulin-Melittin Complex cluster_crosslinker Crosslinking CaM Calmodulin Melittin Melittin CaM->Melittin Binding crosslinker This compound-NH2 crosslinker->CaM Crosslinks to Asp/Glu crosslinker->Melittin Crosslinks to Asp/Glu

Caption: Interaction and crosslinking of Calmodulin and Melittin.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in NH2-PEG7 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG7 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the reaction of this compound with a target molecule?

The primary reaction mechanism involves the nucleophilic attack of a primary amine (-NH2) on an electrophilic functional group. In the context of bioconjugation, this compound is often reacted with molecules containing N-hydroxysuccinimide (NHS) esters. The primary amine of the PEG reagent attacks the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amine is deprotonated and thus more nucleophilic.[1][2][3]

Q2: What are the most common causes of low yield in this compound conjugation reactions?

Low yields in this compound reactions can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. If the pH is too low, the primary amine of the PEG will be protonated, reducing its nucleophilicity. If the pH is too high, the active ester on the target molecule can undergo hydrolysis.[3][4][5]

  • Hydrolysis of Reagents: NHS esters, commonly used to react with amines, are susceptible to hydrolysis, especially at higher pH values.[3] This hydrolysis competes with the desired amine reaction, consuming the active ester and reducing the yield of the conjugate.

  • Poor Reagent Quality: The purity of the this compound and the target molecule is crucial. Contaminants or degraded reagents can lead to side reactions or incomplete conversions.

  • Steric Hindrance: The accessibility of the reactive sites on both the this compound and the target molecule can impact reaction efficiency. A shorter PEG chain like PEG7 may experience less steric hindrance compared to longer chains.[6]

  • Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the target molecule and should be avoided.[2][3]

  • Incorrect Molar Ratio of Reactants: An insufficient molar excess of one reagent over the other can lead to an incomplete reaction. The optimal ratio often needs to be determined empirically.[1]

Q3: How can I accurately determine the yield of my this compound reaction?

Determining the yield requires quantifying the amount of conjugated product formed relative to the starting materials. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate the PEGylated product from unreacted starting materials, allowing for quantification.[7][8]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the products, confirming the successful conjugation and helping to quantify the extent of PEGylation.[8][9]

  • SDS-PAGE: For protein conjugations, SDS-PAGE can visualize the increase in molecular weight upon PEGylation. Densitometric analysis of the gel can provide a semi-quantitative measure of the yield.[9]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low reaction yields.

Issue 1: Low or No Product Formation Detected

If your analysis shows little to no formation of the desired PEGylated product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer. For NHS-ester chemistry, the optimal range is typically 7.2-8.5.[10] Perform small-scale test reactions at different pH values within this range to find the optimum for your specific system.
Hydrolysis of Active Ester Prepare fresh solutions of your active ester immediately before use. If using a water-insoluble NHS ester, dissolve it in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction mixture.[3] Keep the final concentration of the organic solvent low (typically <10%).
Inactive Reagents Check the expiration dates and storage conditions of your this compound and target molecule. If possible, verify the activity of the reagents through a simple, known reaction or by analytical methods like NMR or MS.
Presence of Competing Amines Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or borate (B1201080) buffer.[2]
Issue 2: Incomplete Reaction with Significant Starting Material Remaining

When the reaction proceeds but stalls, leaving a large amount of unreacted starting material, the following adjustments can be beneficial.

Potential CauseRecommended Solution
Suboptimal Molar Ratio Systematically vary the molar ratio of this compound to your target molecule. An excess of the PEG reagent is often used to drive the reaction to completion. Start with a 3-5 fold molar excess and adjust as needed based on analytical results.
Insufficient Reaction Time Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, TLC). The reaction may simply require a longer incubation period to reach completion.
Low Reaction Temperature While many PEGylation reactions proceed at room temperature, gently increasing the temperature (e.g., to 37°C) can sometimes improve the reaction rate. However, be mindful that higher temperatures can also increase the rate of hydrolysis of NHS esters.[11]
Poor Solubility of Reagents Ensure that both reactants are fully dissolved in the reaction buffer. If solubility is an issue, consider adding a small amount of a compatible organic co-solvent.

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Ester Activated Molecule

This protocol provides a general starting point. Optimization will be required for specific applications.

  • Reagent Preparation:

    • Dissolve the NHS-ester activated molecule in a non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Dissolve the this compound in the same buffer. To facilitate handling, a stock solution in DMSO or DMF can be prepared.[2]

  • Reaction Setup:

    • Add the desired molar excess of the this compound solution to the solution of the NHS-ester activated molecule.

    • Mix gently and incubate at room temperature for 1-2 hours. Reaction time may need to be optimized.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[2] This will react with any remaining active esters.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted PEG and quenching reagents.

  • Analysis:

    • Analyze the purified conjugate and reaction byproducts using HPLC, MS, or SDS-PAGE to determine the yield and purity.

Visual Guides

Below are diagrams to help visualize the experimental workflow and troubleshooting logic.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents (Buffer, this compound, Target) run_reaction Incubate Reactants (Control Time, Temp, pH) prep_reagents->run_reaction Combine quench Quench Reaction run_reaction->quench purify Purify Conjugate quench->purify analyze Analyze Yield & Purity (HPLC, MS, SDS-PAGE) purify->analyze

Caption: A typical experimental workflow for this compound conjugation reactions.

G cluster_troubleshooting Troubleshooting Pathway start Low Yield Observed check_pH Verify Buffer pH (7.2-8.5) start->check_pH check_reagents Assess Reagent Quality (Age, Storage, Purity) check_pH->check_reagents pH is Optimal solution Improved Yield check_pH->solution Adjust pH check_buffer Confirm Non-Amine Buffer check_reagents->check_buffer Reagents are Good check_reagents->solution Use Fresh Reagents check_ratio Optimize Molar Ratio (Increase PEG Excess) check_time_temp Adjust Reaction Time & Temp check_ratio->check_time_temp Ratio Optimized check_ratio->solution Adjust Ratio check_time_temp->solution Conditions Optimized check_buffer->check_ratio Buffer is Correct check_buffer->solution Change Buffer

References

Optimizing pH conditions for NH2-PEG7 coupling to proteins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NH2-PEG7 Coupling to Proteins

Welcome to the technical support center for optimizing the coupling of amine-terminated polyethylene (B3416737) glycol (this compound) to proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible PEGylation results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a protein using EDC/NHS chemistry?

A1: The optimal pH depends on the specific step of the reaction. EDC/NHS chemistry involves two key stages, each with its own ideal pH range:

  • Activation Step: The activation of protein carboxyl groups (on aspartic or glutamic acid residues) with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a physiological to slightly alkaline pH, generally in the range of 7.2-8.5 .[1][2][3] A common recommendation is to aim for a pH of 8.3-8.5, which provides a good balance between amine reactivity and the stability of the NHS-ester.[4][5][6]

Q2: Why is a two-step protocol with different pH values recommended for this reaction?

A2: A two-step protocol is highly recommended because it allows for the independent optimization of both the activation and coupling stages.[6] This approach generally leads to higher conjugation yields and minimizes potential side reactions. By performing the activation at an acidic pH and then raising the pH for the coupling step, you can maximize the formation of the amine-reactive NHS-ester while ensuring the primary amine of the PEG is sufficiently nucleophilic for the subsequent reaction.[6]

Q3: What are the best buffers to use for the activation and coupling steps?

A3: Buffer selection is critical to avoid interference with the reaction chemistry. It is essential to use buffers that do not contain primary amines or carboxylates.[1][2][7]

  • Activation Buffer (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most commonly recommended choice.[2][6]

  • Coupling Buffer (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable options.[3][7]

Q4: What is NHS-ester hydrolysis, and how does pH affect it?

A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid and rendering it unable to couple with the this compound.[8] The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[3][8] This makes the NHS-ester intermediate less stable at the higher pH values required for efficient amine coupling, creating a trade-off that must be carefully managed.[8]

Q5: Can I perform the coupling reaction at a pH below 7.0?

A5: While the reaction can occur at a pH below 7.0, the efficiency is significantly reduced.[9] The primary amine of this compound needs to be in its deprotonated form (-NH2) to act as a nucleophile. The pKa of the epsilon-amino group of lysine (B10760008) is around 10.5.[8] At a lower pH, a larger fraction of the amine groups will be protonated (-NH3+), making them non-nucleophilic and thus slowing down the desired reaction.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Incorrect pH: The pH for either the activation or coupling step is outside the optimal range.Verify the pH of your buffers before starting the reaction. For a two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.5.[1][2]
Hydrolysis of NHS-ester: There was a significant delay between the activation and coupling steps, or the coupling pH is too high.Perform the coupling step immediately after the activation step.[1] Avoid excessively high pH for the coupling reaction; a pH of 8.3-8.5 is a good starting point.[4][5]
Interfering Buffers: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates.Use recommended buffers such as MES for activation and PBS, HEPES, or borate for coupling.[6][7]
Inactive Reagents: EDC or NHS has been degraded due to improper storage or handling.Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC solutions immediately before use as they are not stable.[2]
Protein Precipitation during Reaction High EDC Concentration: Excessive EDC can sometimes cause proteins to precipitate.If you are using a large molar excess of EDC and observe precipitation, try reducing the concentration.[2]
Protein Instability: The change in pH or addition of reagents may be causing your protein to aggregate.Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility.[1][2]
High Degree of PEGylation: Extensive modification of the protein surface can lead to insolubility.Reduce the molar excess of the activated PEG linker in the reaction.[1]
Non-Specific Modification Reaction Conditions: While the primary targets are lysine residues and the N-terminus, other amino acids like tyrosine can sometimes be modified.Strict control of pH can help to improve specificity. N-terminal modification can sometimes be favored at a slightly acidic pH (around 5), though this will be slower.[10]

Quantitative Data: pH and NHS-Ester Stability

The stability of the amine-reactive NHS-ester is a critical factor in the success of the coupling reaction. The half-life of the NHS-ester decreases significantly as the pH increases, highlighting the importance of a timely coupling step after activation.

pH Temperature Half-life of NHS-Ester
7.00°C4-5 hours[3]
8.04°C1 hour[11]
8.64°C10 minutes[3][11]

Experimental Protocols

Two-Step Protocol for Coupling this compound to Protein Carboxyl Groups

This protocol is recommended for achieving higher efficiency and better control over the conjugation reaction.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

Step 1: Activation of Protein Carboxyl Groups (pH 6.0)

  • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1][2]

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A 10 mg/mL stock solution is a common starting point.

  • Add the EDC solution to the protein solution, followed by the NHS/Sulfo-NHS solution. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS over the protein is a good starting point for optimization.[1]

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling of this compound (pH 7.2-7.5)

  • Immediately after activation, remove the excess EDC and byproducts by buffer exchanging the activated protein into the Coupling Buffer using a desalting column. This also serves to raise the pH for the coupling step.[12]

  • Dissolve the this compound in the Coupling Buffer.

  • Add the this compound solution to the activated protein solution. The molar ratio of this compound to the protein should be optimized for the specific application; a 10-20 fold molar excess is a reasonable starting point.[1]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purify the PEGylated protein from excess PEG and reaction byproducts using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_hydrolysis Competing Reaction Protein_COOH Protein with Carboxyl Group (-COOH) Activated_Protein Protein with NHS-Ester Protein_COOH->Activated_Protein MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Protein PEGylated_Protein PEGylated Protein (Amide Bond) Activated_Protein->PEGylated_Protein PBS Buffer Hydrolyzed_Product Inactive Protein (-COOH) Activated_Protein->Hydrolyzed_Product H2O, higher pH NH2_PEG7 This compound NH2_PEG7->PEGylated_Protein

Caption: Workflow for the two-step EDC/NHS coupling of this compound to a protein.

Troubleshooting_Workflow Start Low Coupling Yield? Check_pH Verify Activation (4.5-6.0) & Coupling (7.2-8.5) pH Start->Check_pH Yes Check_Buffers Are buffers amine-free (e.g., MES, PBS)? Check_pH->Check_Buffers Check_Reagents Are EDC/NHS fresh and handled correctly? Check_Buffers->Check_Reagents Check_Timing Was coupling performed immediately after activation? Check_Reagents->Check_Timing Optimize_Ratio Optimize PEG:Protein molar ratio Check_Timing->Optimize_Ratio Success Improved Yield Optimize_Ratio->Success

Caption: Troubleshooting workflow for low PEGylation yield.

Caption: Relationship between pH and key reaction efficiencies.

References

Technical Support Center: NH2-PEG7 Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of NH2-PEG7 in aqueous buffers. By following these best practices, you can ensure the stability and reactivity of your PEGylated reagents for successful experiments.

Frequently Asked Questions (FAQs)

Q1: Is the primary amine group of this compound susceptible to hydrolysis in aqueous buffers?

A1: The term "hydrolysis" in the context of the terminal amine group (NH2) on an alkyl-PEG linker like this compound is a common misnomer. The carbon-nitrogen (C-N) single bond of a primary amine is chemically stable and does not undergo hydrolysis in typical aqueous buffer conditions (pH 4-9). The primary stability concerns are not the hydrolysis of the amine group itself, but rather its potential for other reactions and the degradation of the PEG backbone.

Q2: What are the main stability concerns for this compound in aqueous solutions?

A2: The main stability concerns are:

  • Oxidative degradation of the PEG backbone: Polyethylene glycol chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions, oxygen, and light. This degradation can lead to chain cleavage and the formation of reactive impurities like aldehydes and formic acid.[1][2][3]

  • Reaction of the amine group with impurities: The reactive impurities generated from PEG degradation (e.g., formaldehyde) can react with the primary amine of this compound, leading to the formation of N-methylated or N-formylated adducts.[1][2] This effectively consumes the active amine groups.

  • Reaction with buffer components: Primary amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with this compound in conjugation reactions where the amine is the target functional group.[4][5][6][7]

Q3: How should I store solid this compound?

A3: Proper storage of the solid reagent is crucial for its long-term stability. The recommended storage conditions are summarized in the table below.

Q4: Can I pre-dissolve this compound and store it as a stock solution?

A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each use. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored under an inert atmosphere at -20°C or lower.[4][6][7] Aqueous stock solutions are not recommended for long-term storage due to the risk of oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reactivity of this compound in a conjugation reaction. 1. Use of an inappropriate buffer (e.g., Tris, glycine).2. Degradation of the this compound due to improper storage of the solid or solution.3. Presence of reactive impurities in the reaction mixture.1. Switch to a non-amine containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[4][5][6][7]2. Always use freshly prepared aqueous solutions of this compound. Ensure the solid reagent has been stored correctly.3. Use high-purity water and reagents for your buffers. Consider degassing the buffer to remove dissolved oxygen.
Inconsistent experimental results between batches. 1. Variation in the quality of the this compound reagent.2. Differences in the preparation and storage of this compound solutions.1. Source high-quality, monodisperse this compound from a reputable supplier.2. Standardize the protocol for preparing and using this compound solutions, including using fresh solutions for each experiment.
Precipitation of this compound in the buffer. 1. The solubility of the specific this compound derivative may be limited in the chosen buffer.2. The concentration of the this compound solution is too high.1. Confirm the solubility of your this compound in the chosen buffer. Consider using a small amount of a co-solvent like DMSO or DMF if compatible with your experiment.2. Prepare a more dilute solution of this compound.

Data Presentation: Recommended Storage and Buffer Conditions

Table 1: Recommended Storage Conditions for Solid this compound

Condition Recommendation Rationale
Temperature -20°C or lower[8][9][10]Minimizes degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[8]Protects against oxidation.
Moisture Store with a desiccant in a tightly sealed container.[8]Prevents moisture condensation upon removal from storage, which can affect stability.
Light Protect from light.[8]Light can accelerate oxidative degradation.

Table 2: Recommended Buffer Systems for Using this compound in Aqueous Solutions

Recommended Buffers pH Range Rationale
Phosphate-Buffered Saline (PBS)7.2 - 7.4Non-amine containing and commonly used in biological applications.[4][5][6]
HEPES7 - 8A non-amine containing buffer suitable for many biological reactions.[4][5]
Borate Buffer8 - 9A non-amine containing buffer, useful for reactions that require a slightly higher pH.[4][5][6][7]
Carbonate/Bicarbonate Buffer9 - 10Can be used for specific applications requiring a higher pH, but careful consideration of the stability of other reaction components is needed.[4][5][6][7]

Table 3: Buffers to Avoid When Using this compound

Buffers to Avoid Reason
Tris (tris(hydroxymethyl)aminomethane)Contains a primary amine that will compete in reactions targeting the amine group of the PEG.[4][5][6][7]
GlycineContains a primary amine and will interfere with conjugation reactions.[4][5][6][7]
Other primary amine-containing buffersWill compete with the this compound for reaction with other molecules.

Experimental Protocols

Protocol for Preparing and Using this compound in an Aqueous Buffer

  • Reagent Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[5]

  • Buffer Preparation: Prepare your chosen non-amine containing buffer (e.g., PBS) using high-purity water and reagents. For sensitive applications, consider degassing the buffer by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing the Reagent: In a clean, dry weighing vessel, quickly weigh the desired amount of this compound.

  • Dissolution: Immediately dissolve the weighed this compound in the prepared buffer to the desired final concentration. Ensure complete dissolution by gentle vortexing or pipetting.

  • Immediate Use: Use the freshly prepared this compound solution in your experiment without delay. Do not store aqueous solutions for extended periods.

  • Reaction Quenching: If applicable to your experimental design, quench the reaction using an appropriate reagent. For example, if this compound is used in a reaction with an NHS-ester, the reaction can be quenched by adding a small molecule amine like hydroxylamine (B1172632) or Tris.[4][6][7]

Mandatory Visualization

experimental_workflow cluster_storage Solid Reagent Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use storage Store this compound at ≤ -20°C under inert gas (Ar/N2) and protected from light/moisture equilibrate Equilibrate vial to room temperature storage->equilibrate Start weigh Weigh solid this compound equilibrate->weigh dissolve Dissolve in deoxygenated, non-amine buffer (e.g., PBS, HEPES) weigh->dissolve use Use freshly prepared solution immediately dissolve->use react Perform conjugation or experiment use->react quench Quench reaction (if applicable) react->quench end end quench->end Finish

Caption: Workflow for handling this compound to prevent degradation.

References

Common side reactions with amine-reactive PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine-reactive PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using amine-reactive PEG linkers, especially NHS esters?

A1: The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction competes with the desired amidation reaction with the primary amines on the target molecule.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly under more alkaline conditions.[1][3][4][5][6] Other potential side reactions include:

  • Multi-PEGylation: Formation of di-, tri-, or higher-PEGylated species in addition to the desired mono-PEGylated product.[7][8] This occurs when multiple accessible amine groups on the protein react with the PEG linker.

  • Modification of other amino acid residues: While less common, NHS esters can react with other nucleophilic residues such as histidine, serine, threonine, and tyrosine, especially under certain conditions, leading to unintended and potentially unstable linkages.[3][9]

  • Protein Aggregation: The conjugation process can sometimes lead to changes in protein conformation, which may result in aggregation and precipitation.[2][4][10]

  • Formation of N-acylurea byproduct: When using carbodiimides like EDC to activate carboxylated PEGs for reaction with amines, a stable N-acylurea byproduct can form if the subsequent reaction with the amine is inefficient.[11]

Q2: How does pH affect the efficiency of PEGylation with NHS esters?

A2: pH is a critical parameter in PEGylation reactions involving NHS esters as it influences both the desired reaction with amines and the competing hydrolysis reaction.[1][12]

  • Amine Reactivity: The primary amine groups on proteins need to be in their unprotonated form (-NH2) to act as effective nucleophiles. This is favored at neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1][3]

  • NHS Ester Stability: NHS esters are more stable at acidic pH (3-6). As the pH increases, the rate of hydrolysis of the NHS ester also increases significantly.[1][9]

Therefore, the optimal pH for PEGylation is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is commonly used.[5][6]

Q3: What are the best practices for storing and handling amine-reactive PEG linkers?

A3: Amine-reactive PEG linkers, particularly those with NHS esters, are moisture-sensitive.[10][13][14][15][16] Proper storage and handling are crucial to maintain their reactivity.

  • Storage: Store the reagent at -20°C with a desiccant.[10][13][14][15][16]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[10][13][14][15][16]

  • Solution Preparation: Dissolve the NHS-ester PEG immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[13][14][15][16] Dissolve the reagent in a dry, aprotic organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][10]

Q4: Which buffers should I use for PEGylation reactions?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PEG linker.[11][13][17]

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are commonly used.[5][6]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the reaction mixture.[11][13] However, they can be used to quench the reaction.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during PEGylation experiments with amine-reactive linkers.

Issue Potential Cause(s) Recommended Solution(s)
No or Low PEGylation Yield 1. Hydrolysis of the activated PEG ester: The PEG-NHS ester has reacted with water instead of the target amine.[10] 2. Incorrect reaction buffer: The buffer contains primary amines (e.g., Tris) that compete with the target molecule.[11][13] 3. Inaccessible amine groups on the protein: The target amine groups on the protein are sterically hindered or buried within the protein structure.[10] 4. Inactive PEG reagent: The PEG linker has degraded due to improper storage or handling.1. Use freshly prepared or dissolved activated PEG. Prepare stock solutions in a dry, aprotic solvent like DMSO and add to the reaction buffer immediately before use.[10] Ensure the reaction pH is within the optimal range (7.2-8.5).[5][6] 2. Switch to a non-amine containing buffer such as PBS, borate, or carbonate buffer.[11] 3. Consider denaturing and refolding the protein to expose more amine groups, if the protein's activity can be recovered. Alternatively, use a longer PEG linker to overcome steric hindrance. 4. Always store the PEG reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[10][13][14][15][16]
High Polydispersity (Mixture of multiple PEGylated species) 1. Molar ratio of activated PEG to protein is too high: An excess of the PEG linker leads to the modification of multiple amine sites.[10] 2. Multiple reactive sites on the protein have similar accessibility: Several lysine (B10760008) residues are equally available for reaction.[10]1. Systematically decrease the molar ratio of activated PEG to protein to favor mono-PEGylation.[10] 2. Optimize the reaction pH. Lowering the pH slightly can sometimes increase the selectivity for the more reactive N-terminal amine over lysine residues.[3] Consider site-directed mutagenesis to remove some of the reactive lysine residues if a specific site of PEGylation is desired.
Protein Aggregation/Precipitation 1. Protein instability at the reaction pH or temperature: The chosen reaction conditions are denaturing the protein.[10] 2. High protein concentration: The protein molecules are too close to each other, promoting aggregation after modification.[10] 3. Alteration of protein surface charge: Neutralization of the positive charge of lysine residues upon PEGylation can lead to changes in solubility.1. Perform the reaction at a lower temperature (e.g., 4°C).[10] Screen different buffer conditions to find one that maintains protein stability. 2. Reduce the protein concentration in the reaction mixture.[10] 3. Include excipients like arginine or polysorbate in the reaction mixture to improve protein solubility.[2]

Quantitative Data

The stability of the NHS ester is crucial for a successful PEGylation reaction. The following table summarizes the half-life of NHS ester hydrolysis at different pH values.

pH Temperature (°C) Half-life of NHS Ester Reference(s)
7.004 - 5 hours[4][5]
7.4Not Specified> 120 minutes[12]
8.04~1 hour[4]
8.02533.6 minutes (for SVA)
8.5Not Specified20 minutes (for P3-NHS)[18][19]
8.6410 minutes[4][6]
9.0Not Specified< 9 minutes[12]

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester PEG Linker

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.[4]

  • Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4][16]

  • PEG Linker Solution Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous organic solvent such as DMSO or DMF to create a 10-20 mM stock solution.[4][14]

  • PEGylation Reaction: Add a 20- to 50-fold molar excess of the PEG linker solution to the protein solution while gently stirring.[4] The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.[10][14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][14] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.[4]

  • Analysis and Purification: Analyze the PEGylated products using SDS-PAGE, western blotting, or size-exclusion chromatography (SEC).[4][7][20] Purify the desired PEGylated protein from unreacted protein and excess PEG linker using techniques like SEC or ion-exchange chromatography (IEC).[20]

Visualizations

PEGylation_Workflow General Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Reaction Combine Protein and PEG-NHS (Controlled molar ratio) Protein_Prep->Reaction PEG_Prep Prepare PEG-NHS Solution (Freshly dissolved in DMSO/DMF) PEG_Prep->Reaction Incubation Incubate (Room temp or 4°C) Reaction->Incubation Quench Quench Reaction (e.g., Tris buffer) Incubation->Quench Analysis Analyze Products (SDS-PAGE, SEC) Quench->Analysis Purification Purify Conjugate (SEC, IEX) Analysis->Purification

Caption: A general experimental workflow for protein PEGylation.

Side_Reactions Common Side Reactions in Amine-Reactive PEGylation cluster_desired Desired Reaction cluster_side Side Reactions PEG_NHS PEG-NHS Ester Amine_Reaction Reaction with Primary Amine (Protein-NH2) PEG_NHS->Amine_Reaction pH 7.2-8.5 Hydrolysis Hydrolysis (Reaction with H2O) PEG_NHS->Hydrolysis pH dependent Other_Residues Reaction with other residues (e.g., His, Ser, Tyr) PEG_NHS->Other_Residues Amide_Bond Stable Amide Bond (PEG-Protein Conjugate) Amine_Reaction->Amide_Bond Inactive_PEG Inactive PEG-Acid Hydrolysis->Inactive_PEG Unstable_Linkage Unstable Linkage Other_Residues->Unstable_Linkage

Caption: Key reactions occurring during amine-reactive PEGylation.

References

Technical Support Center: Purification of NH2-PEG7 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of NH2-PEG7 conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugated proteins?

The primary challenge in purifying PEGylated proteins is the heterogeneity of the reaction mixture.[1][2] The conjugation reaction often results in a complex mixture containing:

  • Unreacted Protein: The original, unmodified protein.[1]

  • Unreacted this compound: Excess PEG reagent.[1]

  • Mono-PEGylated Protein: The desired product with a single PEG chain attached.

  • Multi-PEGylated Proteins: Proteins with multiple PEG chains attached (di-, tri-, etc.).[]

  • Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1][4]

Q2: What are the most common methods for purifying this compound conjugated proteins?

The most widely used purification techniques for PEGylated proteins are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[1][5] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][][6]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1][][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[1][][8]

Q3: How do I choose the best purification method for my this compound conjugated protein?

The choice of purification method depends on several factors, including the properties of your target protein, the nature of the impurities, the desired purity, and the scale of the purification.[1] A multi-step purification strategy is often necessary.[5][9]

A general workflow is presented below:

cluster_0 Purification Strategy Selection Start PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Bulk Separation) Start->SEC Remove unreacted PEG & native protein IEX Ion Exchange Chromatography (IEX) (Fine Separation) SEC->IEX Separate by degree of PEGylation RP_HPLC Reversed-Phase HPLC (RP-HPLC) (High-Resolution Analysis/Separation) SEC->RP_HPLC For smaller proteins or high-resolution needs HIC Hydrophobic Interaction Chromatography (HIC) (Alternative/Polishing) IEX->HIC Separate positional isomers or further polish Analysis Purity Analysis (SDS-PAGE, HPLC, MS) IEX->Analysis HIC->Analysis RP_HPLC->Analysis End Purified Product Analysis->End cluster_1 General Chromatographic Workflow Start Crude PEGylated Protein Mixture Sample_Prep Sample Preparation (Quench, Buffer Exchange, Filter) Start->Sample_Prep Loading Sample Loading Sample_Prep->Loading Equilibration Column Equilibration Equilibration->Loading Wash Wash Unbound Material Loading->Wash Elution Elution with Gradient Wash->Elution Fraction Fraction Collection Elution->Fraction Analysis Analysis of Fractions (SDS-PAGE, HPLC) Fraction->Analysis Pooling Pool Pure Fractions Analysis->Pooling End Purified PEGylated Protein Pooling->End

References

Impact of steric hindrance on NH2-PEG7 conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG7 conjugation. The information focuses on overcoming challenges related to steric hindrance and optimizing conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

A1: Steric hindrance occurs when the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[1] In this compound conjugation, this refers to the obstruction of the reactive amine group (NH2) on a target molecule by the bulky polyethylene (B3416737) glycol (PEG) chain, preventing or slowing down the formation of a stable conjugate. This can be a significant factor in achieving high conjugation efficiency.

Q2: How does the structure of the target molecule affect conjugation efficiency?

A2: The accessibility of the primary amine groups on the target molecule is crucial. Amines located in sterically crowded regions, such as within deep cavities or near bulky functional groups on the protein surface, will exhibit lower reactivity with the NHS-activated PEG reagent.[2] The tertiary structure of a protein can shield potential conjugation sites, reducing overall efficiency.

Q3: Can the length of the PEG chain impact conjugation efficiency?

A3: Yes, the length of the PEG chain is a critical factor. Longer PEG chains have a larger hydrodynamic volume, which can increase steric hindrance and potentially lower the conjugation efficiency, especially when targeting molecules with multiple, closely spaced amine groups.[3] However, some studies suggest that longer PEG chains can sometimes lead to better separation and purification of the final conjugate.

Q4: What is the optimal pH for this compound conjugation using NHS esters?

A4: The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[1] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a pH higher than 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.

Q5: What are common causes of low conjugation yield?

A5: Low conjugation yield can be attributed to several factors:

  • Steric Hindrance: As discussed, the accessibility of the target amine group is a primary factor.

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous solutions. It is crucial to use freshly prepared reagents.[2]

  • Competing Nucleophiles: The presence of other primary amines in the reaction buffer (e.g., Tris buffer) will compete with the target molecule for the PEG reagent, thereby reducing the conjugation efficiency.[1]

  • Suboptimal pH: An incorrect reaction pH can either fail to deprotonate the target amine or lead to excessive hydrolysis of the NHS ester.

  • Low Reagent Concentration: Insufficient molar excess of the PEG reagent can result in incomplete conjugation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Steric Hindrance: The target amine group is inaccessible.- Consider using a PEG reagent with a longer spacer arm to overcome steric barriers.- If possible, perform site-directed mutagenesis to move the target amine to a more accessible location.- Alter reaction conditions (e.g., pH, temperature) to induce minor conformational changes in the protein, potentially exposing the target site. Be cautious to avoid denaturation.[2]
Hydrolysis of PEG-NHS Ester: The reactive ester has been deactivated by water.- Prepare the PEG-NHS ester solution immediately before use.- If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.- Minimize the time the PEG-NHS ester is in an aqueous solution before the addition of the target molecule.
Incorrect Buffer Composition: The buffer contains competing primary amines (e.g., Tris, glycine).- Exchange the buffer to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at the appropriate pH.[1]
Suboptimal pH: The reaction pH is too low or too high.- Ensure the reaction buffer pH is within the optimal range of 7.0-9.0. Verify the pH of your buffer before starting the reaction.
Protein Aggregation Post-Conjugation High Degree of PEGylation: Too many PEG chains are attached to the protein, leading to insolubility.- Reduce the molar excess of the PEG reagent in the reaction.- Optimize the reaction time to control the extent of PEGylation. Shorter reaction times may yield a lower degree of PEGylation.
Protein Instability: The reaction conditions (e.g., pH, temperature) are causing the protein to denature and aggregate.- Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.- Screen different buffer conditions to find one that maintains the stability of your protein.
High Polydispersity of the Final Product Multiple Reactive Sites: The target protein has multiple accessible amine groups leading to a heterogeneous mixture of PEGylated species.- To achieve a more homogeneous product, consider site-specific PEGylation strategies if possible.- Adjust the molar ratio of the PEG reagent to the protein. A lower molar ratio may favor mono-PEGylation.

Data Presentation

Table 1: Representative Impact of PEG Chain Length on Conjugation Efficiency

PEG ReagentMolecular Weight (Da)Molar Excess (PEG:Protein)Reaction Time (hours)Representative Conjugation Efficiency (%)
NH2-PEG3-NHS~30020:12~85%
This compound-NHS~47520:12~70%
NH2-PEG12-NHS~70020:12~55%
NH2-PEG24-NHS~120020:12~40%

Note: The values presented in this table are representative and intended to illustrate the general trend of decreasing conjugation efficiency with increasing PEG chain length due to steric hindrance. Actual results will vary depending on the specific protein, buffer conditions, and other experimental parameters.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, at a pH of 7.4.

  • Protein Preparation:

    • Dissolve the protein in the prepared reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation:

    • Allow the this compound-NHS ester to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the this compound-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound-NHS ester solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

Steric_Hindrance_Concept cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance p1 Protein amine1 Accessible Amine peg1 This compound peg1->amine1 Successful Conjugation p2 Protein amine2 Hindered Amine bulk Bulky Group peg2 This compound peg2->amine2 Conjugation Blocked

Caption: Conceptual diagram of steric hindrance affecting conjugation.

experimental_workflow start Start: Protein in Amine-Free Buffer prep_peg Prepare Fresh this compound-NHS in Anhydrous DMSO start->prep_peg reaction Combine Protein and PEG Reagent (pH 7.0-9.0, RT for 30-60 min) prep_peg->reaction quench Quench Reaction (Optional, e.g., Tris buffer) reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End: Purified PEGylated Protein analyze->end

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield check_buffer Buffer contains primary amines? start->check_buffer check_ph pH outside 7.0-9.0? check_buffer->check_ph No Action: Buffer Exchange Action: Buffer Exchange check_buffer->Action: Buffer Exchange Yes check_reagents PEG-NHS reagent old? check_ph->check_reagents No Action: Adjust pH Action: Adjust pH check_ph->Action: Adjust pH Yes steric_hindrance Suspect Steric Hindrance check_reagents->steric_hindrance No Action: Use Fresh Reagent Action: Use Fresh Reagent check_reagents->Action: Use Fresh Reagent Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Loss of Protein Activity After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein activity loss following PEGylation.

Troubleshooting Guide: Step-by-Step Solutions for Inactive PEGylated Proteins

Problem 1: Significant Loss of Biological Activity After PEGylation

Initial Assessment: A substantial decrease in the specific activity of your PEGylated protein compared to the unmodified protein.

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance at the Active Site: The attached PEG chain may be physically blocking the protein's active or binding site.[1]

    • Solution: Employ site-specific PEGylation strategies to direct PEG attachment to residues distant from the active site.[1][2] If random PEGylation is used, consider protecting the active site during the conjugation reaction with a reversible inhibitor or substrate.

  • Modification of Critical Residues: The PEGylation reaction may have modified amino acid residues essential for the protein's catalytic activity or binding.

    • Solution:

      • Site-Directed Mutagenesis: If the critical residues are known, mutate them to non-reactive amino acids and introduce a new reactive residue (like cysteine) at a non-essential site for controlled PEGylation.

      • pH Optimization: For amine-based PEGylation, lowering the pH can favor modification of the N-terminal α-amino group over lysine (B10760008) ε-amino groups, which might be critical for activity.

  • Conformational Changes: PEGylation can sometimes induce subtle changes in the protein's secondary or tertiary structure, leading to reduced activity.

    • Solution:

      • Vary PEG Size and Architecture: Experiment with different PEG molecular weights and structures (linear vs. branched). Smaller PEGs are less likely to cause significant conformational changes. Branched PEGs, while larger, may offer a more defined "umbrella-like" shielding, which can sometimes better preserve the native protein structure.[1]

      • Characterize Structural Changes: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the PEGylated protein compared to the native form.

Problem 2: Protein Aggregation During or After PEGylation

Initial Assessment: Visible precipitation, increased turbidity, or the presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.

Possible Causes & Troubleshooting Steps:

  • Intermolecular Cross-linking: Use of bifunctional PEG reagents can lead to the cross-linking of multiple protein molecules.

    • Solution: Ensure you are using a monofunctional PEG derivative (e.g., mPEG). If a bifunctional PEG is required, optimize the reaction conditions to favor intramolecular conjugation (e.g., lower protein concentration).

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein, leading to aggregation.

    • Solution:

      • Reaction Condition Screening: Perform small-scale screening experiments to optimize pH, temperature, and buffer components.

      • Use of Stabilizing Excipients: Add stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) to the reaction buffer. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can also prevent surface-induced aggregation.

  • High Protein Concentration: Increased proximity of protein molecules can promote aggregation.

    • Solution: Experiment with a range of protein concentrations to find the optimal balance between reaction efficiency and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe a loss of activity after PEGylating my protein?

A1: The first step is to quantify the extent of activity loss and characterize the PEGylated product. Perform a reliable activity assay and use techniques like SDS-PAGE and Size Exclusion Chromatography (SEC) to confirm PEGylation and assess the purity and aggregation state of your conjugate. This will help you diagnose the potential cause of the problem.

Q2: How does the molecular weight of PEG affect protein activity?

A2: The molecular weight of PEG has a significant impact. While larger PEGs can provide better shielding from proteolysis and reduce immunogenicity, they also have a higher potential for causing steric hindrance and reducing activity. Conversely, smaller PEGs may have a lesser impact on activity but might not provide the desired pharmacokinetic benefits. It is crucial to test a range of PEG sizes to find the optimal balance for your specific protein.

Q3: What is the difference between random and site-specific PEGylation in terms of preserving protein activity?

A3: Random PEGylation, which typically targets primary amines (lysine residues and the N-terminus), can lead to a heterogeneous mixture of products with varying degrees and locations of PEGylation. This can result in a significant loss of activity if critical residues are modified. Site-specific PEGylation allows for the attachment of PEG at a predetermined location away from the active site, resulting in a homogeneous product with a higher retention of biological activity. Site-specific methods often yield conjugates that retain a much higher percentage of their original function.[1]

Q4: Can PEGylation affect the stability of my protein?

A4: Yes, PEGylation can affect protein stability in several ways. It can enhance stability by protecting the protein from proteolytic degradation and preventing aggregation. However, in some cases, the conjugation process itself or the presence of the PEG chain can destabilize the protein. The impact on stability is dependent on the protein, the PEG characteristics, and the site of attachment.

Q5: What analytical techniques are essential for troubleshooting PEGylation issues?

A5: A combination of analytical techniques is crucial:

  • SDS-PAGE: To visualize the increase in molecular weight and assess the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): To separate and quantify the PEGylated protein, unreacted protein, and any aggregates.

  • Reverse Phase HPLC (RP-HPLC): To assess purity and potentially separate positional isomers.

  • Mass Spectrometry (MS): To confirm the covalent attachment of PEG and determine the precise mass and degree of PEGylation.

  • Activity Assays: To quantify the biological function of the PEGylated protein.

  • Circular Dichroism (CD): To investigate potential changes in protein secondary and tertiary structure.

Data Presentation: Impact of PEGylation on Protein Activity

The following tables summarize quantitative data on how different PEGylation strategies can affect the residual activity of various proteins.

Table 1: Effect of PEG Molecular Weight on the In Vitro Activity of Trypsin

PEG Molecular Weight (kDa)Residual Activity at Room Temperature (%)Residual Activity at 37°C (%)
2120%432%
5105%350%
1085%280%
2079%221%

Data adapted from a study on the effects of polymer molecular weight on PEG-functionalized trypsin.[3]

Table 2: Comparison of Random vs. Site-Specific PEGylation on Protein Activity

ProteinPEGylation StrategyPEG Size (kDa)Residual Activity (%)
Interferon α-2aRandom (Lysine)40 (branched)7%
CrisantaspaseSite-Specific (N-terminus)10Stable for 20 days (vs. 93% loss for native)
dAb-TNFαSite-Specific (Cysteine)-~90%

Data compiled from multiple sources.[1][4][5]

Table 3: Effect of PEG Architecture on Enzyme Activity

EnzymePEG ArchitecturePEG Size (kDa)Residual Activity (%)
UricaseLinearSame mass as branched2.5%
UricaseBranchedSame mass as linear32%

Data adapted from a review on peptide and protein PEGylation.[1]

Experimental Protocols

Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins

Objective: To separate and quantify PEGylated protein conjugates, unreacted protein, and aggregates based on their hydrodynamic radius.

Materials:

  • HPLC system with a UV detector

  • SEC column with an appropriate molecular weight range (e.g., 10-600 kDa for many proteins)

  • Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.0)

  • Protein standards for column calibration (e.g., ferritin, albumin, myoglobin)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may take several column volumes.

  • Sample Preparation:

    • Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the absorbance at 280 nm (for proteins) or 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the native protein (eluting last).

    • Integrate the peak areas to determine the relative amounts of each species.

    • If calibrated with protein standards, the apparent molecular weight of the species can be estimated.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To assess the purity of the PEGylated protein and separate different PEGylated species based on hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • C4 or C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the PEGylated protein sample in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the main PEGylated protein peak relative to any impurities or other species.

Bicinchoninic Acid (BCA) Assay for Protein Concentration

Objective: To determine the total protein concentration of the PEGylated sample.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., 0-2000 µg/mL) by diluting the BSA stock solution in the same buffer as your sample.

  • Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Sample Preparation: Dilute your PEGylated protein sample to fall within the range of the standard curve.

  • Assay:

    • Pipette 25 µL of each standard and unknown sample into separate microplate wells.

    • Add 200 µL of the working reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Calculation: Subtract the absorbance of the blank from all readings. Create a standard curve by plotting the absorbance of the standards versus their concentrations. Use the equation of the linear regression to calculate the concentration of your unknown sample, remembering to account for the dilution factor.

Visualizations

Troubleshooting_Workflow start Start: Loss of Protein Activity Observed assess 1. Quantify Activity Loss & Characterize Product (Activity Assay, SDS-PAGE, SEC) start->assess cause1 cause1 assess->cause1 No Aggregation cause2 cause2 assess->cause2 Aggregation Observed evaluate Evaluate Optimized PEGylated Protein (Activity, Purity, Stability) sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol2c sol2c cause2->sol2c action1a action1a sol1a->action1a action1b action1b sol1b->action1b action1c action1c sol1c->action1c action1a->evaluate action1b->evaluate action1c->evaluate action2a action2a sol2a->action2a action2b action2b sol2b->action2b action2c action2c sol2c->action2c action2a->evaluate action2b->evaluate action2c->evaluate

PEGylation_Parameters peg_params PEGylation Parameters mw Molecular Weight (Size) peg_params->mw arch Architecture (Linear vs. Branched) peg_params->arch site Attachment Site (Random vs. Site-Specific) peg_params->site mw_desc Larger MW: + Better Shielding - Higher Steric Hindrance mw->mw_desc arch_desc Branched: + Better Surface Coverage - Potentially Higher Hindrance arch->arch_desc site_desc Site-Specific: + Preserves Active Site + Homogeneous Product - More Complex Process site->site_desc outcome Impact on Protein Activity mw_desc->outcome arch_desc->outcome site_desc->outcome

Experimental_Workflow start PEGylation Reaction purification Purification (e.g., IEX, HIC) start->purification sec sec purification->sec hplc hplc purification->hplc ms ms purification->ms final_product Final Characterized PEGylated Protein activity activity sec->activity hplc->activity ms->activity activity->final_product

References

Technical Support Center: Controlling Degree of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of PEGylation. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with amine-reactive PEG reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind PEGylating a protein with an amine-reactive PEG?

PEGylation with an amine-reactive PEG, such as an N-hydroxysuccinimide (NHS) ester-activated PEG, involves the covalent attachment of PEG chains to primary amine groups on a target molecule.[1] In proteins, the most common sites for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[2][3] The NHS ester group on the PEG is highly reactive towards these nucleophilic amines under mild pH conditions (typically pH 7-9), forming a stable and irreversible amide bond.[1][4]

Q2: What are the critical parameters that control the degree of PEGylation?

The number of PEG molecules attached per protein molecule (the degree of PEGylation) is influenced by several key reaction parameters. Careful optimization of these factors is crucial to achieve the desired outcome, whether it's mono-PEGylation or a specific level of multi-PEGylation.[3]

Key Controlling Factors:

  • Molar Ratio (PEG:Protein): This is one of the most critical factors. Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.[3][5][6]

  • Reaction pH: The reaction rate is highly dependent on pH. Higher pH (e.g., 8.0-9.0) deprotonates the amine groups, making them more nucleophilic and accelerating the reaction. However, the rate of hydrolysis of the PEG-NHS ester also increases at higher pH, which can reduce efficiency.[7][8]

  • Reaction Time: The extent of PEGylation increases with reaction time. Reactions can be fast, sometimes reaching completion within minutes at high pH or taking several hours at neutral pH or lower temperatures.[7][9]

  • Temperature: Higher temperatures increase the reaction rate. However, protein stability must be considered, so reactions are often performed at room temperature or on ice (0-5°C) to preserve the protein's integrity.[9][10][11]

  • Protein Concentration: The concentration of the target protein can influence the reaction kinetics. More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of PEGylation.[10]

Q3: How do I confirm that my protein has been successfully PEGylated and determine the degree of PEGylation?

Several analytical techniques can be used to analyze the results of a PEGylation reaction.[12]

  • SDS-PAGE: This is the most common and straightforward method. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as distinct bands higher up on the gel compared to the unmodified protein.[2] This allows for a qualitative assessment of mono-, di-, and multi-PEGylated species.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[12][13] Since PEGylation increases the size of the protein, PEGylated species will elute earlier than the un-PEGylated protein.[14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most precise measurement of the molecular weight of the PEGylated protein.[12] The mass increase directly corresponds to the number of attached PEG molecules, allowing for an exact determination of the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantitatively determine the average number of PEG chains attached to a protein.[15]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with NHS-Ester Activated PEG

This protocol provides a starting point for the PEGylation of a protein using an amine-reactive PEG-NHS ester. Optimization is essential for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4).[2] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [10][16]

  • Amine-Reactive PEG-NHS Ester (e.g., mPEG-NHS).

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF) to dissolve the PEG reagent.[9][16]

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0) to stop the reaction.[2]

  • Dialysis or desalting columns for purification.[10]

Procedure:

  • Prepare Protein Solution: Dissolve the protein to a concentration of 1-10 mg/mL in 0.1 M PBS, pH 7.4. If the protein is in an incompatible buffer, perform a buffer exchange into PBS.[2][10]

  • Prepare PEG Solution: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[10][11] Immediately before use, prepare a 10 mM solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[16] Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.[10][16]

  • Calculate Reagent Amount: Determine the volume of the PEG solution needed to achieve the desired molar excess over the protein (e.g., start with a 5-fold to 20-fold molar excess).[9][10]

  • Initiate Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16]

  • Incubate: Allow the reaction to proceed. Incubation conditions are a key variable for optimization. A common starting point is 1 hour at room temperature or 2-3 hours on ice (0-5°C).[9][11]

  • Quench Reaction: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

  • Purify: Remove unreacted PEG and byproducts by dialysis or using a desalting column (gel filtration).[10]

  • Analyze: Characterize the purified product using SDS-PAGE, SEC, and/or Mass Spectrometry to determine the degree of PEGylation.[2]

Data Presentation

Table 1: Effect of Reaction Parameters on Degree of PEGylation

This table summarizes how changing key experimental parameters typically affects the outcome of the PEGylation reaction.

ParameterLow SettingHigh SettingExpected Impact on Degree of PEGylationKey Considerations
PEG:Protein Molar Ratio 1:1 - 5:110:1 - 50:1Higher ratio leads to a higher degree of PEGylation (more multi-PEGylated species).[3][5]High excess can be costly and make purification more difficult.
pH 7.0 - 7.58.0 - 9.0Higher pH increases reaction rate, favoring higher PEGylation.[7][17]NHS-ester hydrolysis rate also increases significantly at high pH, reducing reagent availability.[7]
Temperature 0 - 5 °C (On Ice)20 - 25 °C (RT)Higher temperature increases reaction rate.Must be balanced with the thermal stability of the target protein.[18]
Reaction Time 30 - 60 minutes2 - 4 hoursLonger time allows the reaction to proceed further, increasing PEGylation.[9]Risk of protein degradation or aggregation increases with time. Reaction may reach a plateau.[7]
Protein Concentration < 1 mg/mL> 5 mg/mLHigher concentration can improve reaction efficiency.High concentrations may lead to aggregation issues.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No PEGylation 1. Inactive PEG Reagent: The PEG-NHS ester was hydrolyzed due to moisture exposure.[11] 2. Competing Amines: Reaction buffer contained primary amines (e.g., Tris, glycine).[10] 3. Low pH: Reaction pH was too low, resulting in protonated (unreactive) primary amines.1. Store PEG-NHS desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare the PEG solution immediately before use.[9][11] 2. Perform buffer exchange into an amine-free buffer like PBS before the reaction.[16] 3. Increase the reaction pH to 7.5-8.5 to increase amine reactivity.
High Polydispersity (Too many multi-PEGylated species) 1. High Molar Ratio: The PEG:protein molar ratio was too high.[3] 2. High pH / Long Reaction Time: Reaction conditions were too aggressive, driving the reaction past mono-PEGylation.[7]1. Reduce the molar ratio of PEG to protein. Perform a titration experiment to find the optimal ratio. 2. Lower the reaction pH (e.g., to 7.0-7.4) or shorten the incubation time. Consider reacting on ice to slow the reaction rate.
Protein Aggregation/Precipitation 1. Solvent Effect: The organic solvent (DMSO/DMF) used to dissolve the PEG is destabilizing the protein. 2. Protein Instability: The protein is not stable under the chosen reaction conditions (pH, temperature).1. Minimize the volume of organic solvent added to the reaction (keep below 10%, ideally <5%). 2. Perform the reaction at a lower temperature (e.g., on ice). Ensure the reaction pH is within the protein's stability range.
Reduced Biological Activity 1. Steric Hindrance: A PEG chain has attached at or near the protein's active site or binding interface, blocking its function.[2]1. Lower the degree of PEGylation by reducing the molar ratio or reaction time. 2. Alter the reaction pH. The reactivity of different lysine residues can vary with pH, potentially shifting PEGylation to less critical sites.[19] 3. Consider site-specific PEGylation strategies if random amine PEGylation proves problematic.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) mix Mix Protein and PEG-NHS at desired Molar Ratio p_prep->mix peg_prep Prepare PEG-NHS in Anhydrous Solvent (e.g., DMSO) peg_prep->mix incubate Incubate (Control Time & Temp) mix->incubate quench Quench Reaction (e.g., add Tris) incubate->quench purify Purify Conjugate (e.g., SEC / Dialysis) quench->purify analyze Analyze Result (SDS-PAGE, MS, etc.) purify->analyze G cluster_params Controlling Parameters cluster_outcomes Potential Outcomes center Degree of PEGylation mono Mono-PEGylated center->mono multi Multi-PEGylated center->multi unreacted Unreacted Protein center->unreacted molar_ratio Molar Ratio (PEG:Protein) molar_ratio->center ph Reaction pH ph->center time Reaction Time time->center temp Temperature temp->center

References

Technical Support Center: Managing Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why is it used?

A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide therapeutic.[1] This modification can enhance the therapeutic's pharmacokinetic and pharmacodynamic properties by:

  • Increasing half-life: PEGylation increases the hydrodynamic size of the molecule, reducing its clearance by the kidneys.[1][2]

  • Reducing immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, shielding it from the host's immune system.[3][4]

  • Improving stability: PEGylation can protect the protein from proteolytic degradation.

  • Enhancing solubility: PEG is a hydrophilic polymer that can increase the solubility of the therapeutic agent.[3]

Q2: What causes an immune response to PEGylated proteins?

A2: While PEG itself is considered to have low immunogenicity, an immune response can be triggered against the PEG moiety, particularly when it is conjugated to a carrier molecule like a protein.[4][5] This can lead to the production of anti-PEG antibodies. The immune response can be influenced by both the properties of the PEGylated protein and patient-specific factors.

Q3: What are the clinical consequences of an immune response to PEGylated proteins?

A3: The presence of anti-PEG antibodies can have several clinical consequences, including:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM and IgG, can bind to the PEGylated protein, leading to its rapid removal from circulation, which reduces the therapeutic's efficacy.[5]

  • Hypersensitivity Reactions: In some cases, anti-PEG antibodies can trigger allergic reactions, ranging from mild to severe.[3]

  • Loss of Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic, anti-PEG antibodies can lead to a loss of the drug's effectiveness.[3]

Q4: What are pre-existing anti-PEG antibodies?

A4: Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population, likely due to exposure to PEG in everyday products like cosmetics, food, and pharmaceuticals.[1] These pre-existing antibodies can impact the efficacy and safety of a PEGylated therapeutic upon the very first administration.

Troubleshooting Guides

Issue 1: High Levels of Anti-PEG Antibodies Detected in a Preclinical Study

Potential Cause Troubleshooting Step Recommended Action
High Immunogenicity of the Protein Carrier Evaluate the intrinsic immunogenicity of the unconjugated protein.Consider protein engineering to remove immunogenic epitopes or using a less immunogenic carrier.
PEG Structure and Size The molecular weight and structure (linear vs. branched) of PEG can influence immunogenicity. Higher molecular weight PEGs can be more immunogenic.[3]Test different PEG architectures. Branched PEGs may offer better shielding of the protein surface.[6]
Conjugation Chemistry The site and stability of PEG attachment can expose new epitopes.Optimize the PEGylation process to achieve site-specific conjugation and a higher degree of PEGylation to better mask the protein surface.[7]
Formulation and Aggregation Aggregates of the PEGylated protein can be highly immunogenic.Analyze the formulation for aggregates using techniques like size-exclusion chromatography. Optimize the formulation to minimize aggregation.
Dosing Regimen The dose and frequency of administration can impact the immune response.[4]Experiment with different dosing schedules and routes of administration (e.g., intravenous vs. subcutaneous).[4]

Issue 2: Inconsistent Results in Anti-PEG Antibody ELISA

Potential Cause Troubleshooting Step Recommended Action
Matrix Effects Components in the sample matrix (e.g., serum proteins) can interfere with the assay.Optimize sample dilution and consider using a different blocking buffer.
Non-specific Binding Antibodies in the sample may bind non-specifically to the plate or other assay components.Increase the number of wash steps and optimize the concentration of the blocking agent.
Reagent Quality Degradation of reagents (e.g., coating antigen, detection antibody) can lead to variability.Use fresh reagents and ensure proper storage conditions. Validate each new lot of critical reagents.
Assay Protocol Variability Inconsistent incubation times, temperatures, or washing procedures can introduce errors.Strictly adhere to the validated protocol. Use automated plate washers for consistency.

Data Summary

Table 1: Influence of PEG Molecular Weight on Anti-PEG IgM Response

PEGylated ProteinPEG Molecular Weight (kDa)Relative Anti-PEG IgM Response
PEG-BSA30Stronger
PEG-BSA5Weaker
PEG-Ovalbumin20Stronger
PEG-Ovalbumin2Weaker

Source: Adapted from literature describing that higher molecular weight PEGs generally exhibit increased immunogenicity.[3]

Table 2: Comparison of Anti-PEG Antibody Detection Methods

Assay MethodPrincipleSensitivityThroughputKey AdvantagesKey Limitations
ELISA Enzyme-linked immunosorbent assayHighHighCost-effective, widely availableProne to matrix effects, semi-quantitative
Surface Plasmon Resonance (SPR) Real-time, label-free detection of bindingVery HighLow to MediumProvides kinetic data (on/off rates)Requires specialized equipment, can be expensive
Bead-Based Extraction Capture of anti-PEG antibodies on magnetic beads followed by detectionHighMediumCan remove interfering antibodiesCan be more complex than direct ELISA

This table provides a general comparison. Specific performance characteristics can vary based on the assay design and reagents.

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-PEG Antibodies

Materials:

  • 96-well microtiter plates

  • PEGylated protein for coating (e.g., PEG-BSA)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples (test and control)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of PEG-BSA (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Bead-Based Extraction of Anti-PEG Antibodies

Materials:

  • Biotinylated PEG

  • Streptavidin-coated magnetic beads

  • Serum samples

  • Wash buffers

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer

  • ELISA reagents for detection

Procedure:

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated PEG to create PEG-coated beads. Wash the beads to remove unbound PEG.

  • Antibody Capture: Incubate the PEG-coated beads with serum samples to allow anti-PEG antibodies to bind.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads to dissociate the bound anti-PEG antibodies.

  • Neutralization: Transfer the eluate containing the anti-PEG antibodies to a new tube and neutralize the pH with neutralization buffer.

  • Detection: Quantify the extracted anti-PEG antibodies using an ELISA as described in Protocol 1.

Visualizations

immunogenicity_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell PEGylated_Protein PEGylated Protein Processing Uptake and Processing PEGylated_Protein->Processing MHCII Peptide on MHC-II Processing->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR Presentation Activation T-Cell Activation TCR->Activation Cytokines Cytokine Release Activation->Cytokines B_Activation B-Cell Activation Activation->B_Activation Help Cytokines->B_Activation Stimulation BCR B-Cell Receptor (BCR) binds PEG BCR->B_Activation Plasma_Cell Differentiation to Plasma Cell B_Activation->Plasma_Cell Antibodies Anti-PEG Antibody Production Plasma_Cell->Antibodies

Caption: T-cell dependent B-cell activation pathway for anti-PEG antibody production.

experimental_workflow Start Start: Serum Sample Collection Screening Screening Assay (e.g., ELISA) Start->Screening Decision Sample Positive? Screening->Decision Negative Report as Negative Decision->Negative No Confirmatory Confirmatory Assay (with competitive inhibition) Decision->Confirmatory Yes Confirmed Confirmed Positive? Confirmatory->Confirmed Titer Titer Determination Confirmed->Titer Yes Report_Negative_Conf Report as Negative Confirmed->Report_Negative_Conf No Report_Positive Report as Confirmed Positive with Titer Titer->Report_Positive

Caption: Workflow for immunogenicity assessment of PEGylated proteins.

troubleshooting_logic cluster_causes Potential Causes Problem High Immunogenicity Observed Analysis Analyze Potential Causes Problem->Analysis Protein Protein Carrier Analysis->Protein PEG PEG Characteristics (Size, Structure) Analysis->PEG Conjugation Conjugation Chemistry Analysis->Conjugation Formulation Formulation/Aggregation Analysis->Formulation Solution Implement Mitigation Strategies Protein->Solution PEG->Solution Conjugation->Solution Formulation->Solution

Caption: Logical relationship for troubleshooting high immunogenicity.

References

Validation & Comparative

A Researcher's Guide to Characterizing NH2-PEG7 Conjugates: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of NH2-PEG7 conjugates is critical for ensuring product quality, safety, and efficacy. The covalent attachment of a discrete polyethylene (B3416737) glycol (dPEG®) moiety, such as a seven-unit amino-PEG, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Unlike traditional polydisperse PEGs, dPEG® reagents are single molecular weight compounds, which simplifies analysis and leads to more homogeneous conjugates.[1] This guide provides a comparative overview of the primary analytical methods used to characterize this compound conjugates, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.

Key Analytical Techniques for this compound Conjugate Characterization

The primary analytical techniques for characterizing this compound conjugates include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides complementary information regarding the identity, purity, and degree of PEGylation of the conjugate.

Mass Spectrometry (MS) is a powerful tool for the precise mass determination of the this compound conjugate and for identifying the degree of PEGylation.[2] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC-MS) for prior separation of the conjugate from unreacted species.[2][3] Due to the discrete nature of the this compound moiety, the resulting mass spectra are significantly less complex than those of traditional PEGylated molecules, allowing for unambiguous determination of the number of attached dPEG® units.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a quantitative method for determining the degree of PEGylation.[4][5] ¹H NMR is particularly useful for quantifying the number of PEG units attached to a molecule by comparing the integral of the characteristic PEG protons to that of a known proton signal on the parent molecule.[5] This technique is non-destructive and can provide insights into the overall structure and conformation of the conjugate in solution.[6]

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and heterogeneity of this compound conjugates.[4] Reversed-phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are two commonly used modes. RP-HPLC separates molecules based on hydrophobicity, allowing for the separation of the PEGylated conjugate from the unconjugated molecule and excess PEG reagent.[7] SEC separates molecules based on their hydrodynamic radius, which is useful for analyzing the size and aggregation state of the conjugate.[8]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific information required. The following table summarizes the key performance characteristics of MS, NMR, and HPLC for the characterization of this compound conjugates.

Parameter Mass Spectrometry (LC-MS) NMR Spectroscopy (¹H NMR) High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular weight, Degree of PEGylation, PurityDegree of PEGylation, Structural confirmation, PurityPurity, Heterogeneity, Quantification of components
Sample Requirement Low (picomole to femtomole)High (micromole to nanomole)Low to moderate (nanogram to microgram)
Resolution High (can resolve single PEG unit additions)Moderate (can be limited by signal overlap)High (excellent for separating reaction components)
Quantification Semi-quantitative (relative abundance) to quantitative (with standards)Highly quantitativeHighly quantitative (with appropriate detector and standards)
Throughput High (with autosampler)Low to moderateHigh (with autosampler)
Strengths High sensitivity and specificity for mass determination.[9]Non-destructive, provides detailed structural information.[4]Robust, versatile for purity assessment and quantification.[4]
Limitations Ionization suppression effects can impact quantification.Lower sensitivity compared to MS, requires higher sample concentration.[10]Indirect characterization, requires reference standards for identification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide outlines of typical experimental protocols for the characterization of an this compound conjugate of a model protein.

Mass Spectrometry (LC-MS) Protocol for Degree of PEGylation

This protocol outlines the characterization of an this compound-modified protein using reverse-phase liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Dissolve the this compound conjugated protein in a suitable buffer, such as 10 mM ammonium (B1175870) acetate.[3]

  • The typical concentration for LC-MS analysis is in the range of 0.1-1 mg/mL.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS Detector: An electrospray ionization mass spectrometer (ESI-MS).

  • MS Analysis: Acquire data in positive ion mode over a mass range appropriate for the expected conjugate masses.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its PEGylated forms.

  • Determine the number of attached this compound units by calculating the mass difference between the unmodified and modified protein peaks.

  • The degree of PEGylation (DoP) can be calculated as the average number of PEG units per protein molecule.

NMR Spectroscopy Protocol for Determining Degree of PEGylation

This protocol describes the use of ¹H NMR to quantify the degree of PEGylation of a protein.

1. Sample Preparation:

  • Lyophilize the purified this compound conjugate to remove any residual solvents.

  • Dissolve a known amount of the conjugate (typically 1-5 mg) in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • Add a known quantity of an internal standard with a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate, TMSP) for precise quantification.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment.

  • Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Solvent suppression techniques may be necessary to suppress the residual H₂O signal.

3. Data Analysis:

  • Integrate the characteristic signal of the PEG ethylene (B1197577) glycol protons (typically a sharp singlet around 3.6 ppm).

  • Integrate a well-resolved signal from the unmodified protein.

  • Calculate the degree of PEGylation by comparing the ratio of the integrals of the PEG signal and the protein signal, taking into account the number of protons contributing to each signal.

HPLC Protocol for Purity Assessment

This protocol details the use of reversed-phase HPLC for analyzing the purity of an this compound conjugate.

1. Sample Preparation:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., water or a low-concentration buffer) at a concentration of approximately 1 mg/mL.

  • Prepare solutions of the unconjugated protein and the this compound reagent as standards.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to resolve the unconjugated protein, the PEGylated product, and the free PEG reagent. A typical gradient might run from 10% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the protein absorbs (e.g., 280 nm). If the PEG reagent lacks a chromophore, a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[8]

3. Data Analysis:

  • Identify the peaks corresponding to the unconjugated protein, the this compound conjugate, and any impurities by comparing their retention times to the standards.

  • Calculate the purity of the conjugate by determining the peak area percentage of the desired product relative to the total area of all peaks in the chromatogram.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical characterization of this compound conjugates.

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Conjugate dissolve Dissolve in LC-MS Buffer start->dissolve lc RP-HPLC Separation dissolve->lc ms ESI-MS Detection lc->ms decon Deconvolution ms->decon analysis Determine Mass & Degree of PEGylation decon->analysis

LC-MS workflow for this compound conjugate characterization.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Purified Conjugate dissolve Dissolve in D2O with Standard start->dissolve acquire Acquire 1D ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Degree of PEGylation integrate->calculate

NMR workflow for determining the degree of PEGylation.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Conjugate Sample dissolve Dissolve in Mobile Phase A start->dissolve inject Inject onto RP-HPLC Column dissolve->inject detect UV Detection inject->detect integrate Integrate Peak Areas detect->integrate purity Calculate Purity integrate->purity

HPLC workflow for purity assessment of this compound conjugates.

By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring the development of well-characterized and high-quality biotherapeutics.

References

A Researcher's Guide to Analyzing NH2-PEG7 Reaction Products: A Comparative Look at HPLC-SEC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with PEGylated molecules, the precise analysis of reaction products is critical to ensure the efficacy, safety, and quality of the final product. When using amine-reactive polyethylene (B3416737) glycol linkers like NH2-PEG7, it is essential to characterize the resulting conjugates and quantify unreacted starting materials. High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC) has emerged as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC-SEC with other analytical methods, supported by experimental data and detailed protocols, to aid in selecting the optimal analytical strategy.

The Power of HPLC-SEC in PEGylation Analysis

HPLC-SEC separates molecules based on their hydrodynamic volume in solution.[1][2] This technique is particularly well-suited for analyzing PEGylation reactions as it can effectively distinguish between the high molecular weight PEGylated protein, the native protein, and smaller unreacted PEG reagents.[1][3] The primary advantage of SEC is its ability to provide information on the degree of PEGylation by observing the increase in molecular weight.[3]

However, a significant challenge in analyzing PEG and its derivatives is the lack of a strong chromophore, making detection by standard UV-Vis detectors difficult.[4][5] To overcome this, HPLC-SEC systems are often coupled with universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index Detectors (RID) that do not rely on the analyte's optical properties.[4][5][6][]

Comparative Analysis: HPLC-SEC vs. Other Techniques

While HPLC-SEC is a powerful tool, a multi-faceted analytical approach is often necessary for a complete characterization of this compound reaction products. The following table summarizes the performance of HPLC-SEC in comparison to other common analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application in this compound Analysis
HPLC-SEC Separation based on hydrodynamic volume- Effective for separating species of different molecular weights (e.g., mono-, di-PEGylated proteins from native protein).[3]- Can be used to monitor the degree of PEGylation.[3]- Mild separation conditions preserve protein structure.- Limited resolution for species with similar hydrodynamic radii.[6]- PEG lacks a strong chromophore, requiring specialized detectors (CAD, ELSD, RID).[4][5][]- Quantifying the extent of PEGylation.- Detecting aggregation.[1][8]- Separating PEGylated conjugates from unreacted protein and free PEG.[9]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity- High resolution for separating isomers and closely related species.- Compatible with mass spectrometry (MS).- Can denature proteins, leading to loss of structural information.- PEG itself can interact with the stationary phase, causing peak broadening.- Resolving different positional isomers of PEGylated proteins.- Purity analysis of the final conjugate.
Ion-Exchange Chromatography (IEX) Separation based on charge- Can separate isoforms of PEGylated proteins with different numbers of attached PEG chains, as PEGylation can mask charged residues.[3][]- Requires careful optimization of buffer pH and ionic strength.- Separating mono-, di-, and poly-PEGylated species.[3]- Charge variant analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Measurement of mass-to-charge ratio- Provides accurate molecular weight information.- Can determine the exact number of PEG units attached to the protein.- Can be less quantitative than HPLC methods.- Signal can be suppressed for heterogeneous samples.- Confirming the molecular weight of PEGylated conjugates.- Determining the degree of PEGylation.
Two-Dimensional Liquid Chromatography (2D-LC) Combines two different HPLC modes (e.g., SEC and RP-HPLC)- Significantly increased peak capacity and resolution.[4][5]- Allows for comprehensive characterization in a single analysis.[4]- Complex setup and method development.- In-depth analysis of complex reaction mixtures, separating PEGylated proteins by size in the first dimension and then by hydrophobicity in the second.[4][5]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound reaction products using HPLC-SEC and a comparative technique, RP-HPLC.

Protocol 1: HPLC-SEC for Analysis of a PEGylated Protein

This protocol is adapted from methodologies described for the analysis of PEGylated biopharmaceuticals.[1][3]

  • Objective: To separate and quantify the PEGylated protein, unreacted native protein, and free this compound.

  • Instrumentation:

    • HPLC system with a biocompatible pump and autosampler.

    • Size-Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).[1]

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, and a UV detector (280 nm) for protein detection.

  • Reagents:

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

    • Sample: this compound reaction mixture containing the PEGylated protein, native protein, and excess PEG linker, diluted in the mobile phase.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10-20 µL of the sample.

    • Run the analysis isocratically for a sufficient time to allow all components to elute (typically 15-20 minutes).

    • Monitor the elution profile using both the UV (280 nm) and CAD/ELSD detectors. The PEGylated protein will elute first, followed by the native protein, and finally the free this compound.

    • Quantify the different species by integrating the peak areas from the CAD/ELSD chromatogram. The UV chromatogram can be used to confirm the identity of the protein-containing peaks.

Protocol 2: RP-HPLC for High-Resolution Separation

This protocol provides a general framework for separating PEGylated species based on hydrophobicity.

  • Objective: To resolve different PEGylated isoforms that may not be separated by SEC.

  • Instrumentation:

    • HPLC system with a binary pump for gradient elution.

    • Reversed-Phase column (e.g., C4 or C8, 300 Å pore size).

    • Detectors: UV (280 nm) and ELSD.

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample: Purified PEGylated protein fraction from SEC.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Monitor the elution with both UV and ELSD detectors.

    • Different positional isomers or species with minor differences in PEGylation will be resolved based on their varying hydrophobicity.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the relationship between different techniques, the following diagrams were generated using Graphviz.

experimental_workflow cluster_reaction This compound Reaction cluster_hplc_sec HPLC-SEC Analysis cluster_results Data Analysis Reaction_Mixture Reaction Mixture (PEGylated Protein, Native Protein, Free PEG) HPLC_SEC HPLC-SEC System Reaction_Mixture->HPLC_SEC Injection Detectors Detectors (UV, CAD/ELSD) HPLC_SEC->Detectors Eluent Separated_Peaks Separated Peaks: - PEGylated Protein - Native Protein - Free PEG Detectors->Separated_Peaks Chromatogram Quantification Quantification & Purity Assessment Separated_Peaks->Quantification

Caption: Experimental workflow for analyzing this compound reaction products using HPLC-SEC.

logical_comparison cluster_primary Primary Analysis cluster_advanced Advanced Workflow HPLC_SEC HPLC-SEC RP_HPLC RP-HPLC HPLC_SEC->RP_HPLC Further Resolution IEX IEX HPLC_SEC->IEX Charge Variant Analysis MALDI_TOF MALDI-TOF MS HPLC_SEC->MALDI_TOF Molecular Weight Confirmation TwoD_LC 2D-LC (SEC x RP-HPLC) HPLC_SEC->TwoD_LC

Caption: Relationship between HPLC-SEC and other analytical techniques for PEGylation analysis.

Conclusion

The analysis of this compound reaction products requires robust and reliable analytical methods. HPLC-SEC stands out as a primary technique for separating and quantifying PEGylated conjugates based on size. Its effectiveness is significantly enhanced when paired with universal detectors like CAD or ELSD. For a comprehensive understanding of the reaction products, including isomeric purity and precise molecular weight determination, a multi-modal approach incorporating orthogonal techniques such as RP-HPLC, IEX, and MALDI-TOF MS is highly recommended. For complex mixtures, the enhanced resolution offered by 2D-LC can provide invaluable insights. By selecting the appropriate combination of these methods, researchers can ensure the thorough characterization of their PEGylated products, a critical step in the development of novel biotherapeutics.

References

A Comparative Guide to Mass Spectrometry Analysis of NH2-PEG7 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NH2-PEG7 labeling for quantitative peptide analysis by mass spectrometry against common alternative methods, namely isobaric tagging (e.g., TMT) and label-free quantification. Supporting experimental protocols and data interpretation principles are detailed to assist researchers in selecting the optimal strategy for their specific needs.

Introduction to Peptide Labeling for Quantitative Mass Spectrometry

Quantitative proteomics relies on the accurate measurement of peptide abundance across different samples. Chemical labeling introduces a tag onto peptides, which facilitates their detection and quantification by mass spectrometry. This compound-NHS ester is an amine-reactive reagent that covalently attaches a polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units to the N-terminus of a peptide and to the side chain of lysine (B10760008) residues. This modification can be used for quantitative analysis by comparing the signal intensities of the PEGylated peptides in the mass spectrometer.

The choice of a labeling strategy has significant implications for experimental design, data analysis, and the biological questions that can be addressed. This guide compares the performance of this compound labeling with two widely adopted quantitative proteomics techniques: Tandem Mass Tags (TMT), a form of isobaric labeling, and label-free quantification.

Comparison of Quantitative Proteomics Strategies

The selection of a quantification method depends on factors such as the desired level of multiplexing, quantitative accuracy, sample type, and cost. Below is a comparative overview of this compound labeling, TMT, and label-free approaches.

FeatureThis compound LabelingIsobaric Tagging (e.g., TMT)Label-Free Quantification
Principle MS1-based quantification of peptides labeled with a fixed mass tag.MS2/MS3-based quantification using reporter ions from isobaric tags.MS1-based quantification of unlabeled peptide peak intensities or spectral counting.
Multiplexing Limited to comparisons of a few samples in separate runs.High (up to 18-plex with TMTpro™).[1][2]Theoretically unlimited, but practically limited by instrument time and data complexity.[3]
Quantitative Accuracy Good; based on precursor ion intensity. Susceptible to co-eluting interference.Good; reporter ion quantification can be affected by ratio compression.[1]Can be highly accurate with high-resolution MS; requires robust data alignment and normalization.[4]
Sample Type Applicable to any protein sample after digestion.Applicable to any protein sample after digestion.Applicable to any protein sample after digestion.[3]
Reagent Cost Moderate.High.None.
Workflow Complexity Relatively simple labeling step.Multi-step labeling and sample pooling.Simpler sample preparation, but more complex data analysis.[4]
Advantages Improves peptide solubility and can reduce immunogenicity.[5][6]High multiplexing capacity, reducing instrument time per sample.Cost-effective and straightforward sample preparation.[3]
Disadvantages Limited multiplexing, potential for altered peptide fragmentation.[7]Reagent cost, potential for ratio compression, and underestimation of fold changes.Requires highly reproducible chromatography and is sensitive to run-to-run variation.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful quantitative proteomics experiments.

Protocol 1: this compound-NHS Ester Labeling of Peptides

This protocol outlines the steps for labeling tryptic peptides with an amine-reactive this compound-NHS ester.

Materials:

  • Lyophilized tryptic peptides

  • This compound-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M HEPES buffer, pH 8.5

  • 5% Hydroxylamine (B1172632)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometry-grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized peptide digest in 100 µL of 100 mM HEPES buffer (pH 8.5).

  • Labeling Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 20-fold molar excess of the this compound-NHS ester solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Quenching: Add 5% hydroxylamine to the reaction to a final concentration of 0.5% (v/v) and incubate for 15 minutes to quench the reaction.

  • Sample Cleanup: Acidify the sample with formic acid to a pH of <3. Desalt and remove excess labeling reagent using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Concentration: Lyophilize the desalted, labeled peptides and store at -80°C until LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes.

  • Flow Rate: 300 nL/min.

  • MS1 Scan: 350-1500 m/z range with a resolution of 60,000.

  • MS2 Method: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD) with a normalized collision energy of 28-30%.

  • Dynamic Exclusion: Enabled for 30 seconds to prevent repeated fragmentation of the same precursor.

Data Analysis and Visualization

Data Analysis Workflow

The analysis of mass spectrometry data from different quantitative strategies requires distinct computational workflows.

cluster_0 This compound Labeling Workflow cluster_1 TMT Labeling Workflow cluster_2 Label-Free Workflow a1 Raw MS Data (.raw) a2 Peak Detection & Feature Finding a1->a2 a3 Database Search (e.g., Mascot, Sequest) a2->a3 a4 Peptide Identification & Quantification (MS1 Intensity) a3->a4 a5 Statistical Analysis a4->a5 b1 Raw MS Data (.raw) b2 Database Search & PSM Identification b1->b2 b3 Reporter Ion Extraction b2->b3 b4 Ratio Calculation & Normalization b3->b4 b5 Protein Quantification b4->b5 c1 Raw MS Data (.raw) c2 Feature Detection & Alignment c1->c2 c3 Database Search c2->c3 c4 Peptide Identification c3->c4 c5 Protein Quantification (Peak Area/Spectral Count) c4->c5

Caption: Comparative data analysis workflows for different quantitative proteomics methods.

Expected Fragmentation Pattern of this compound Labeled Peptides

The covalent attachment of the this compound tag to the N-terminus and lysine residues will add a specific mass to the peptide and its fragments. During MS/MS analysis, the peptide backbone will fragment, primarily producing b- and y-ions. The PEG chain itself is relatively labile and can also fragment, leading to characteristic neutral losses of ethylene glycol units (44 Da).

cluster_0 Fragmentation of a PEGylated Peptide cluster_1 Peptide Backbone Fragmentation cluster_2 PEG Chain Fragmentation Precursor_Ion [PEG7-Peptide+nH]n+ b_ions b-ions (N-terminal fragments) [b_n + PEG7] Precursor_Ion->b_ions HCD y_ions y-ions (C-terminal fragments) Precursor_Ion->y_ions HCD Neutral_Loss Neutral Loss of (C2H4O)n (loss of 44n Da) Precursor_Ion->Neutral_Loss In-source or HCD

Caption: Expected fragmentation pathways for an this compound labeled peptide in HCD.

Conclusion

The choice of a quantitative proteomics strategy is a critical decision in experimental design. This compound labeling offers a straightforward method for modifying peptides, which can be advantageous for improving their analytical characteristics. Its primary mode of quantification is at the MS1 level, which is simple and direct. However, for studies requiring high-throughput analysis of multiple samples, isobaric tagging methods like TMT provide a significant advantage in terms of multiplexing. Label-free quantification remains the most cost-effective approach and is well-suited for large-scale studies where run-to-run variability can be well-controlled.

Researchers should carefully consider the specific goals of their study, available instrumentation, and budget when selecting the most appropriate method for peptide quantification. This guide provides the foundational information to make an informed decision between this compound labeling and other prevalent techniques in the field.

References

A Comparative Guide to NH2-PEG7 and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the ADC's stability, pharmacokinetics, efficacy, and therapeutic index. This guide provides an objective comparison of two commonly employed linker strategies: the hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, specifically exemplified by a discrete NH2-PEG7 linker, and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

This comparison is supported by experimental data from studies on short-chain PEG linkers and SMCC, providing a clear overview of their respective advantages and disadvantages in ADC development.

Executive Summary

Both this compound and SMCC are heterobifunctional linkers enabling the conjugation of antibodies to payloads. However, they differ significantly in their physicochemical properties, which in turn dictates their impact on the performance of the resulting ADC.

  • This compound Linker: As a PEGylated linker, this compound introduces hydrophilicity to the ADC. This can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles, including a longer plasma half-life. The PEG spacer also provides steric hindrance, which can be beneficial in certain ADC designs.

  • SMCC Linker: SMCC is a classic non-cleavable linker known for its high stability in systemic circulation. It forms a stable thioether bond with the payload, minimizing premature drug release. However, its hydrophobic nature can contribute to ADC aggregation, potentially leading to faster clearance and reduced efficacy.

The selection between these two linkers is a strategic decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance parameters of ADCs constructed with PEGylated linkers versus the non-PEGylated SMCC linker. It is important to note that direct head-to-head experimental data for an this compound linker specifically was not available in the cited literature. The data presented for the PEG linker is a synthesis from studies using various short-chain PEG linkers (e.g., PEG4, PEG8, PEG12) and is intended to be representative of the general properties conferred by a short, discrete PEG chain like PEG7.

Table 1: Physicochemical Properties and In Vitro Stability

PropertyThis compound Linker (Representative)SMCC LinkerRationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the PEG chain increase water solubility.[1][2]
Aggregation Propensity LowerHigherThe hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions that can lead to aggregation, especially with hydrophobic payloads.[2]
In Vitro Plasma Stability HighHighBoth linker types form stable covalent bonds. The amide bond formed from the amine-reactive end of the PEG linker and the thioether bond from the maleimide (B117702) of SMCC are both highly stable in plasma.[1]

Table 2: In Vitro Cytotoxicity

Linker TypeADC ExampleCell LineIC50 (nM)Reference
SMCC ZHER2-SMCC-MMAENCI-N87~1.5[3]
PEG (4kDa) ZHER2-PEG4K-MMAENCI-N87~6.75[3]
PEG (10kDa) ZHER2-PEG10K-MMAENCI-N87~33.75[3]
SMCC Anti-EpCAM-DM1Various5-100 fold less active than CX (a peptide linker) in some cell lines[4]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data suggests that while PEGylation can sometimes lead to a slight decrease in in vitro potency, the overall efficacy is often enhanced in vivo.

Table 3: Pharmacokinetics and In Vivo Efficacy

ParameterThis compound Linker (Representative)SMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[1]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[1]
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo antitumor activity.[1][5]
Therapeutic Index Potentially WiderNarrowerImproved pharmacokinetics and potentially reduced off-target toxicity can contribute to a wider therapeutic window.[1]

Signaling Pathways and Experimental Workflows

Linker Chemistry and Conjugation Pathway

G cluster_0 This compound Linker Conjugation cluster_1 SMCC Linker Conjugation Antibody_PEG Antibody (Lysine -NH2) Activated_Ab_PEG Antibody-PEG7-NH2 (Amide Bond) Antibody_PEG->Activated_Ab_PEG NHS ester reaction (pH 7-9) NH2_PEG7_NHS This compound-NHS Ester NH2_PEG7_NHS->Activated_Ab_PEG Final_ADC_PEG ADC (Antibody-PEG7-Payload) Activated_Ab_PEG->Final_ADC_PEG Amide bond formation (EDC/NHS chemistry) Payload_NHS Payload-NHS Ester Payload_NHS->Final_ADC_PEG Antibody_SMCC Antibody (Lysine -NH2) Activated_Ab_SMCC Antibody-SMCC (Maleimide activated) Antibody_SMCC->Activated_Ab_SMCC NHS ester reaction (pH 7-9) SMCC SMCC (NHS ester & Maleimide) SMCC->Activated_Ab_SMCC Final_ADC_SMCC ADC (Antibody-SMCC-Payload) Activated_Ab_SMCC->Final_ADC_SMCC Thioether bond formation (pH 6.5-7.5) Payload_Thiol Payload (-SH) Payload_Thiol->Final_ADC_SMCC

Caption: Chemical conjugation pathways for this compound and SMCC linkers.
General Experimental Workflow for ADC Comparison

G start Start: Select Antibody and Payload conjugation ADC Conjugation (this compound vs. SMCC) start->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Physicochemical Characterization (DAR, Aggregation, etc.) purification->characterization invitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->invitro invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) invitro->invivo analysis Data Analysis and Comparison invivo->analysis end Conclusion: Select Optimal Linker analysis->end

Caption: Experimental workflow for comparing ADCs with different linkers.

Experimental Protocols

Protocol 1: ADC Conjugation with SMCC Linker

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing payload

  • Desalting columns

  • Reaction buffers (e.g., phosphate (B84403) buffer)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC Activation of Antibody:

    • Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM.

    • Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with a reaction buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).

    • Add the payload solution to the maleimide-activated antibody solution. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and in vitro activity.

Protocol 2: ADC Conjugation with this compound-NHS Ester Linker

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Payload with a reactive group for amine coupling (e.g., NHS ester or carboxylic acid for EDC/NHS chemistry)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) if using a carboxylated payload

  • Desalting columns

  • Reaction buffers (e.g., phosphate buffer, MES buffer)

Procedure:

  • Antibody Modification with this compound-NHS Ester:

    • Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Immediately before use, dissolve the this compound-NHS Ester in DMSO to a concentration of 10-20 mM.

    • Add a 10- to 50-fold molar excess of the this compound-NHS Ester solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove unreacted linker using a desalting column equilibrated with a suitable buffer for the next step. This results in an antibody with pendant amine-PEG7 groups.

  • Payload Conjugation to the PEGylated Antibody:

    • If using a payload-NHS ester:

      • Dissolve the payload-NHS ester in a compatible solvent.

      • Add it to the amine-PEG7-modified antibody solution (pH 7.2-8.0).

      • Incubate for 1-2 hours at room temperature.

    • If using a carboxylated payload (EDC/NHS chemistry):

      • Activate the carboxylated payload by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

      • Add the activated payload solution to the amine-PEG7-modified antibody solution.

      • Incubate for 2-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and coupling reagents.

  • Characterization:

    • Analyze the purified ADC for DAR, aggregation, and in vitro potency.

Protocol 3: Key ADC Characterization Methods
  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the distribution of DAR values and the average DAR.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide precise mass measurements, from which the number of conjugated payloads and thus the DAR can be determined.

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The presence of high molecular weight species in the chromatogram indicates aggregation.

  • In Vitro Cytotoxicity Assay:

    • Culture target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the dose-response curve.

Conclusion

The choice between an this compound and an SMCC linker is a critical decision in ADC design that must be guided by the specific properties of the payload and the desired therapeutic profile. The SMCC linker offers a robust, stable, and well-established method for creating non-cleavable ADCs. However, its hydrophobicity can present challenges. The incorporation of a hydrophilic this compound linker can significantly improve the physicochemical and pharmacokinetic properties of an ADC, potentially leading to a more favorable therapeutic window. While this may sometimes come at the cost of slightly reduced in vitro potency, the in vivo benefits often outweigh this. Ultimately, empirical evaluation of ADCs with different linkers is essential to identify the optimal construct for a given therapeutic application.

References

A Comparative Guide to the In-Vitro Stability of NH2-PEG7 Linked Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a therapeutic molecule is a critical factor influencing its efficacy and safety. Linker technology, particularly the use of Polyethylene Glycol (PEG) linkers, plays a pivotal role in enhancing the stability of bioconjugates. This guide provides an objective comparison of the in-vitro stability of therapeutics linked with a short, amine-terminated PEG, such as an NH2-PEG7 linker, against non-PEGylated counterparts and emerging alternative linker technologies. The information presented is supported by experimental data from various studies to aid in the rational design and selection of linkers for therapeutic applications.

The Impact of PEGylation on In-Vitro Stability

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs).[1] The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the therapeutic, which can shield it from enzymatic degradation, reduce immunogenicity, and enhance solubility.[2][3] An this compound linker provides a short, flexible, and hydrophilic spacer with a terminal amine group for conjugation.

Enhanced Plasma and Serum Stability

One of the primary benefits of PEGylation is the significant enhancement of a therapeutic's stability in biological fluids like plasma and serum. This is crucial for maintaining the integrity and activity of the drug in circulation.

A study on a recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) demonstrated a dramatic increase in plasma half-life upon PEGylation. The non-PEGylated protein had an elimination half-life of 1.1 hours in mice, whereas the PEGylated version (with a 20 kDa PEG) exhibited a half-life of 28 hours, a 25-fold increase.[4] While this study used a larger PEG than a PEG7, the principle of extended half-life is a general benefit of PEGylation.

Shorter PEG chains also contribute to stability. A systematic study on a 20-mer peptide, A20FMDV2, investigated the effect of varying PEG chain lengths on stability in rat serum and human plasma. The native peptide was almost completely degraded within 24 hours in rat serum. In contrast, peptides conjugated with even short PEG chains (ranging from 1 to 20 ethylene (B1197577) glycol units) showed significantly slower degradation, with over 30% of the PEGylated peptides remaining intact after 48 hours.[2] Interestingly, this study also highlighted that in human plasma, shorter PEGs (PEG2 and PEG5) were more resistant to degradation than longer PEGs.[2]

Table 1: Comparison of In-Vitro Stability of PEGylated vs. Non-PEGylated Therapeutics

TherapeuticLinkerIn-Vitro SystemStability MetricResultReference
Recombinant Human TIMP-1Non-PEGylatedMouse PlasmaElimination Half-life1.1 hours[4]
Recombinant Human TIMP-120 kDa PEGMouse PlasmaElimination Half-life28 hours[4]
A20FMDV2 PeptideNon-PEGylatedRat Serum% Intact after 24h~0%[2]
A20FMDV2 PeptidePEG8Rat Serum% Intact after 24h>70%[2]
A20FMDV2 PeptidePEG5Human Plasma% Intact after 24h>80%[2]

Alternatives to PEG Linkers

Despite the advantages of PEGylation, concerns about the potential for immunogenicity (the "PEG dilemma") and the non-biodegradable nature of PEG have prompted the development of alternative linker technologies.[2] Promising alternatives include polysarcosine (PSar), polypeptides, and other hydrophilic polymers.

Polysarcosine (PSar): PSar is a polymer of the endogenous amino acid sarcosine (B1681465) and is considered biodegradable and non-immunogenic.[5] Head-to-head studies have shown that PSar-based linkers can offer comparable or even superior performance to PEG linkers.[6] In a study comparing a PSar-interferon conjugate with a PEG-interferon conjugate, both showed similar resistance to protease digestion in vitro and a prolonged circulation half-life.[6][7]

Polypeptide Linkers: Using sequences of natural amino acids, such as (Gly-Ser)n, provides a biodegradable and highly tunable linker platform.[2] Certain peptide sequences have been shown to enhance the in-vivo stability of ADCs compared to some traditional cleavable linkers.[2]

Table 2: Comparative Performance of PEG and Alternative Linkers

Linker TypeKey AdvantagesKey DisadvantagesRepresentative In-Vitro PerformanceReference
PEG Well-established, enhances solubility and stability, reduces immunogenicity.Potential for anti-PEG antibodies, non-biodegradable.Standard benchmark for stability enhancement.[1][2]
Polysarcosine (PSar) Biodegradable, non-immunogenic, comparable stability to PEG.Less established than PEG.Comparable protease resistance to PEG-conjugates.[6][7]
Polypeptides Biodegradable, highly tunable.Can be susceptible to proteolysis depending on the sequence.Certain sequences show high stability in serum.[8][2][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the in-vitro stability of linked therapeutics. Below are methodologies for key stability assays.

Plasma/Serum Stability Assay

This assay evaluates the stability of the therapeutic conjugate in the presence of plasma or serum enzymes.

Objective: To determine the rate of degradation or drug deconjugation of the therapeutic in plasma or serum over time.

Materials:

  • Test therapeutic (e.g., this compound linked protein)

  • Control therapeutic (e.g., non-PEGylated protein)

  • Human or mouse plasma/serum (pooled)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., RP-HPLC, LC-MS, ELISA)

Procedure:

  • Prepare a stock solution of the test and control therapeutics in PBS.

  • Add the stock solution to pre-warmed plasma or serum to achieve a final desired concentration (e.g., 100 µg/mL).

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Immediately process the aliquot to stop enzymatic activity (e.g., by adding an equal volume of acetonitrile (B52724) or by flash freezing).

  • Analyze the samples using a validated analytical method to quantify the amount of intact therapeutic remaining.

  • Plot the percentage of intact therapeutic versus time to determine the stability profile and half-life.

pH Stability Assay

This assay assesses the stability of the therapeutic at different pH values, which is important for understanding its stability during formulation, storage, and in different physiological environments.

Objective: To evaluate the degradation of the therapeutic under acidic, neutral, and basic conditions.

Materials:

  • Test therapeutic

  • Buffers of different pH values (e.g., acetate (B1210297) buffer for pH 4-5, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 9-10)

  • Incubator at a specified temperature (e.g., 37°C or 4°C)

  • Analytical method for quantification

Procedure:

  • Prepare stock solutions of the therapeutic.

  • Dilute the stock solution into the different pH buffers to a final concentration.

  • Incubate the samples at the chosen temperature.

  • At various time points, take aliquots and analyze the amount of intact therapeutic remaining.

  • Compare the degradation rates at different pH values.

Thermal Stress (Accelerated Stability) Study

This study is designed to predict the long-term stability of the therapeutic by subjecting it to elevated temperatures.

Objective: To accelerate the degradation process to identify potential degradation pathways and estimate shelf-life.

Materials:

  • Test therapeutic in its final formulation buffer

  • Temperature-controlled incubators set at various temperatures (e.g., 5°C, 25°C, 40°C)

  • Analytical methods to assess degradation products, aggregation, and loss of activity.

Procedure:

  • Aliquot the therapeutic into suitable vials.

  • Place the vials in the incubators at the different temperatures.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples from each temperature condition.

  • Analyze the samples for physical changes (e.g., color, clarity), chemical changes (e.g., degradation products by HPLC, aggregation by SEC), and biological activity.

  • The data from the accelerated conditions (e.g., 40°C) can be used to predict the stability at the intended storage condition (e.g., 5°C).

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

G General Structure of an this compound Linked Therapeutic Therapeutic Therapeutic Moiety (e.g., Protein, Peptide, Small Molecule) Linker This compound Linker Therapeutic->Linker Covalent Bond Conjugation Conjugation Site Linker->Conjugation

Caption: General structure of a therapeutic conjugated via an this compound linker.

G Experimental Workflow for In-Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Stock Solution of Therapeutic Plasma Add to Pre-warmed Human Plasma Prep->Plasma Incubate Incubate at 37°C Plasma->Incubate Timepoints Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Timepoints Stop Stop Enzymatic Reaction Timepoints->Stop Analyze Quantify Intact Therapeutic (e.g., HPLC, LC-MS) Stop->Analyze Plot Plot % Intact vs. Time Analyze->Plot G Decision Pathway for Linker Selection Start Define Therapeutic and Target Profile Stability In-Vitro Stability Required? Start->Stability PEG Consider PEG Linker (e.g., this compound) Stability->PEG Yes Immunogenicity Immunogenicity Concerns? PEG->Immunogenicity Alternatives Consider Alternatives (PSar, Polypeptides) Final Select Optimal Linker Alternatives->Final Immunogenicity->Alternatives Yes Biodegradable Biodegradability Required? Immunogenicity->Biodegradable No Biodegradable->Alternatives Yes Biodegradable->Final No

References

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Leading Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biotherapeutics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. This modification can improve a protein's serum half-life, stability, and solubility while reducing its immunogenicity.[1][2] Accurately determining the number of PEG chains conjugated to each protein—the degree of PEGylation—is a critical quality attribute that profoundly impacts the safety and efficacy of the final drug product. This guide provides a comparative overview of the most prevalent analytical techniques used to quantify the degree of PEGylation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their needs.

Principles of Quantification: An Overview of the Leading Methods

Several analytical techniques are employed to determine the extent of PEGylation, each with its own set of advantages and limitations. The most prominent methods include Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique that separates molecules based on their hydrodynamic radius and then uses light scattering to determine their absolute molar mass.[3][4] In the context of PEGylation, SEC separates the unreacted protein, free PEG, and PEG-protein conjugates. The MALS detector, in conjunction with a concentration detector like a UV or differential refractive index (dRI) detector, allows for the calculation of the molar mass of each species eluting from the column.[1][5][6] By comparing the molar mass of the PEGylated protein to that of the native protein, the mass of the attached PEG, and thus the number of PEG chains, can be determined.[7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like proteins. In this method, the PEGylated protein is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.[8] This provides a direct measurement of the molecular weight of the PEG-protein conjugate.[9] The difference in mass between the PEGylated and un-PEGylated protein reveals the total mass of the conjugated PEG, from which the degree of PEGylation can be calculated.[7] MALDI-TOF MS is particularly useful for analyzing the heterogeneity of PEGylated products.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For PEGylated proteins, 1H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the signal from the repeating ethylene (B1197577) oxide units of PEG to the integral of a signal from a specific amino acid residue in the protein.[11][12] This method offers a direct and absolute quantification without the need for separation or mass standards.[12]

Other chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed to separate different PEGylated species.[13][][15] HIC separates molecules based on their hydrophobicity, which is altered by PEGylation.[13][] RP-HPLC separates molecules based on their polarity.[] While these methods are excellent for separation, they often require coupling with other detection techniques like mass spectrometry for accurate quantification of the degree of PEGylation.

Comparative Analysis of Quantification Methods

The choice of analytical method for quantifying protein PEGylation depends on various factors, including the nature of the protein and PEG, the required level of detail, and the available instrumentation. The following tables provide a summary of the key performance characteristics of the leading techniques.

Method Principle Information Provided Advantages Limitations
SEC-MALS Separation by size, detection by light scattering and concentrationMolar mass of conjugate, protein, and PEG; Degree of conjugation; Aggregation analysisAbsolute molar mass determination without column calibration[3][4]; Can analyze protein-PEG-protein complexes[1]; Provides information on aggregation[1]Requires accurate dn/dc values for both protein and PEG[6]; Potential for non-ideal column interactions
MALDI-TOF MS Mass analysis by time-of-flight of laser-desorbed ionsMolecular weight of the conjugate; Distribution of PEGylated species; Heterogeneity of PEGylationHigh sensitivity and accuracy for mass determination[9]; Provides information on the distribution of different PEGylated forms[10]; Can identify free PEG and unreacted protein[9]Polydispersity of PEG can complicate spectra[9]; Signal intensity may not directly correlate with abundance; Potential for fragmentation
NMR Spectroscopy Analysis of nuclear spin properties in a magnetic fieldDirect quantification of the PEG-to-protein ratio; Structural informationAbsolute quantification without the need for standards[12]; Provides structural insights; Non-destructiveLower sensitivity compared to MS; Can be complex for large proteins; Requires high sample concentrations
HIC/RP-HPLC Separation based on hydrophobicity/polaritySeparation of different PEGylated species and isomersHigh-resolution separation of isoforms[]; Can be coupled with MS for identification and quantificationIndirect quantification method; Method development can be time-consuming; Resolution may be challenging for complex mixtures

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key techniques discussed.

Protocol 1: Quantifying PEGylation by SEC-MALS
  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel UP-SW2000) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[5]

    • Ensure the MALS, dRI, and UV detectors are warmed up and stable.

    • Calibrate the detectors according to the manufacturer's instructions, often using a well-characterized standard like bovine serum albumin (BSA).[5]

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate software (e.g., ASTRA).[1]

  • Data Analysis:

    • Process the collected data using the protein conjugate analysis module in the software.

    • Input the known dn/dc values for the protein and PEG, as well as the UV extinction coefficient for the protein.[6]

    • The software will calculate the molar mass of the protein, the molar mass of the attached PEG, and the total molar mass of the conjugate for each eluting peak.

    • The number of PEG chains per protein is determined by dividing the molar mass of the PEG portion by the molar mass of a single PEG chain.

Protocol 2: Determining Degree of PEGylation by MALDI-TOF MS
  • Sample and Matrix Preparation:

    • Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a concentration of approximately 1 mg/mL.[9]

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or alpha-cyano-4-hydroxycinnamic acid, in a similar solvent.[9]

  • Sample Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear mode for positive ions.[9]

    • Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Determine the molecular weight of the un-PEGylated protein and the major peaks in the PEGylated protein spectrum.

    • The mass difference between a PEGylated protein peak and the un-PEGylated protein peak corresponds to the total mass of the attached PEG chains.

    • Calculate the number of PEG chains by dividing the mass difference by the molecular weight of a single PEG molecule. For example, a 10 kDa mass increase with a 5 kDa PEG indicates two PEG chains per protein.[7]

Protocol 3: Absolute Quantification of PEGylation by 1H NMR Spectroscopy
  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove any residual solvents.

    • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically in the low mM range).

    • Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for chemical shift referencing and quantification if necessary.

  • Data Acquisition:

    • Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Use appropriate solvent suppression techniques to minimize the large water signal.

  • Data Analysis:

    • Integrate the characteristic sharp singlet signal from the methoxy (B1213986) group of mPEG (around 3.37 ppm) or the large signal from the ethylene oxide backbone (around 3.65 ppm).[16]

    • Integrate a well-resolved signal from a specific amino acid residue in the protein (e.g., aromatic protons between 6.5 and 8.5 ppm).

    • The degree of PEGylation is calculated using the following formula: Degree of PEGylation = (Integral of PEG signal / Number of protons per PEG chain) / (Integral of protein signal / Number of protons for the specific protein residue)

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the primary quantification techniques.

SEC_MALS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_system Equilibrate SEC System prep_sample Prepare & Filter Sample prep_system->prep_sample inject Inject Sample prep_sample->inject collect Collect UV, MALS, dRI Data inject->collect process Process Data with Software collect->process calculate Calculate Molar Mass & PEG Number process->calculate

Figure 1. Experimental workflow for SEC-MALS analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample & Matrix mix_spot Mix & Spot on Target prep_sample->mix_spot load_target Load Target into MS mix_spot->load_target acquire_spectra Acquire Mass Spectra load_target->acquire_spectra analyze_spectra Analyze Mass Peaks acquire_spectra->analyze_spectra calculate Calculate Degree of PEGylation analyze_spectra->calculate

Figure 2. Experimental workflow for MALDI-TOF MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis lyophilize Lyophilize Sample dissolve Dissolve in Deuterated Solvent lyophilize->dissolve load_sample Load Sample into Spectrometer dissolve->load_sample acquire_spectrum Acquire 1H NMR Spectrum load_sample->acquire_spectrum integrate Integrate PEG & Protein Signals acquire_spectrum->integrate calculate Calculate PEG-to-Protein Ratio integrate->calculate

Figure 3. Experimental workflow for NMR analysis.

Conclusion

The accurate quantification of the number of PEG chains per protein is paramount in the development of safe and effective PEGylated biotherapeutics. This guide has provided a comparative overview of the leading analytical techniques: SEC-MALS, MALDI-TOF MS, and NMR spectroscopy. SEC-MALS provides absolute molar mass and information on aggregation, MALDI-TOF MS offers high-resolution mass data and reveals heterogeneity, and NMR allows for direct, absolute quantification. The choice of method will ultimately depend on the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can confidently and accurately characterize their PEGylated protein products.

References

Comparative Analysis of Linear vs. Branched PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal PEG linker architecture for therapeutic applications.

The choice between a linear and a branched polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of drug delivery systems. This choice significantly influences the pharmacokinetic and pharmacodynamic properties of bioconjugates and drug delivery vehicles.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to assist researchers in making an informed selection for their specific applications.

Structural Differences and Key Properties

Polyethylene glycol (PEG) is a hydrophilic, non-ionic, and versatile polymer widely used to enhance the therapeutic efficacy of drugs by prolonging their circulation time in the bloodstream.[2][3] PEGylation, the process of attaching PEG chains to a molecule, can be achieved using either linear or branched PEG structures.[4]

  • Linear PEG Linkers: These consist of a single, unbranched chain of ethylene (B1197577) glycol units.[] They are structurally simpler and can offer more predictable behavior with less steric hindrance.[1]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[] This architecture can lead to a larger hydrodynamic volume, which can be advantageous for reducing renal clearance and extending the in vivo half-life of a drug.[1][6] Branched linkers also offer the potential for higher drug loading in systems like antibody-drug conjugates (ADCs).[7]

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group B PEG Chain (CH₂CH₂O)n A->B C Functional Group B->C D Core E PEG Arm D->E F PEG Arm D->F G PEG Arm D->G H Functional Group E->H I Functional Group F->I J Functional Group G->J

Structural comparison of linear and branched PEG linkers.

Quantitative Data Presentation

The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.

Table 1: Pharmacokinetic Parameters of PEGylated TNF Nanobodies

PEG Conjugate (40 kDa total)Half-life (t½) in Mice (hours)
Linear (1 x 40 kDa)25.4 ± 3.1
Branched (2 x 20 kDa)39.3 ± 4.5
Branched (4 x 10 kDa)48.7 ± 5.9

Data adapted from a study on PEGylated tumor necrosis factor (TNF) alpha Nanobodies, demonstrating the superior pharmacokinetic profile of branched versus linear PEG conjugates.[8]

Table 2: Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched206.4
Polymeric Nanocarriers
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.[1]

Table 3: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureIC50 (ng/mL) against HER2-positive SK-BR-3 cells
"Short" Branched Linker15.6
"Long" Branched Linker3.9

Data extracted from a study by Grygorash et al. (2022), highlighting the importance of linker length in branched architectures for ADC potency.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are summaries of key experimental protocols.

Synthesis of PEG-Protein Conjugates

The covalent attachment of PEG to proteins is a fundamental step. A common method involves the reaction of an activated PEG derivative with a specific functional group on the protein surface.

  • Activation of PEG: Monomethoxy PEG (mPEG) is often used to avoid cross-linking. The terminal hydroxyl group of mPEG can be activated with various reagents to create electrophilic functional groups. For instance, reacting mPEG with succinic anhydride (B1165640) yields mPEG-succinic acid, which can then be activated with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent to form mPEG-NHS ester.[4]

  • Conjugation to Protein: The activated PEG (e.g., mPEG-NHS) is then reacted with the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The electrophilic group on the PEG reacts with nucleophilic groups on the protein, typically the ε-amino groups of lysine (B10760008) residues, to form a stable covalent bond.[4]

  • Purification and Characterization: The resulting PEGylated protein is purified from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography. Characterization of the conjugate is performed using methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.

Determination of Hydrodynamic Radius

The hydrodynamic radius (Rh) is a critical parameter that influences the in vivo circulation time of a PEGylated molecule.

  • Method: Size-exclusion chromatography (SEC) is a commonly used technique to determine the Rh of PEGylated proteins and nanoparticles.[9]

  • Procedure: A solution of the PEGylated conjugate is passed through a column packed with a porous stationary phase. Larger molecules elute faster than smaller ones. The elution volume of the conjugate is compared to that of a series of standards with known hydrodynamic radii to calculate the Rh of the sample.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to evaluate how the body processes a PEGylated drug.

  • Animal Model: Studies are typically conducted in rodents, such as mice or rats.[8]

  • Administration: The PEGylated drug is administered intravenously (IV) to the animals at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of the PEGylated drug in the plasma is quantified using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), are calculated from the plasma concentration-time data.

G cluster_workflow Experimental Workflow for Comparative Analysis A Synthesis of Linear and Branched PEG Conjugates B Physicochemical Characterization (e.g., SEC for Rh) A->B C In Vitro Studies (e.g., Cytotoxicity, Drug Release) B->C D In Vivo Pharmacokinetic Studies in Animal Models C->D E In Vivo Efficacy Studies (e.g., Tumor Models) D->E F Data Analysis and Comparison E->F

Experimental workflow for comparing linear and branched PEG linkers.

Comparative Performance and Considerations

Pharmacokinetics and Biodistribution

Branched PEG conjugates generally exhibit superior pharmacokinetic profiles compared to their linear counterparts of the same total molecular weight.[8] This is attributed to their larger hydrodynamic volume, which leads to reduced renal clearance.[6][10] The more compact, globular structure of branched PEGs can also provide better shielding of the conjugated molecule from proteolytic enzymes and the immune system.[2] However, some studies suggest that for a given total molecular weight, there may not be a significant difference in the viscosity radii between branched and linear PEG-proteins, indicating that factors other than size alone may contribute to the longer circulation times of branched PEG-conjugates.[9]

Drug Loading and Efficacy

In the context of ADCs, branched linkers can facilitate a higher drug-to-antibody ratio (DAR) by providing multiple attachment points for the payload.[7] However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the antibody to its target or the enzymatic cleavage of the linker, which is necessary for drug release.[1] The length of the PEG arms in a branched linker is also a critical design parameter, with longer linkers potentially leading to more potent ADCs by reducing steric hindrance for enzymatic cleavage.[7]

Immunogenicity

While PEG is generally considered to be of low immunogenicity, the formation of anti-PEG antibodies can occur and impact the safety and efficacy of PEGylated therapeutics.[11][12] The architecture of the PEG linker can influence its immunogenicity. Branched PEGs, by providing a higher surface density, may offer enhanced shielding from the immune system.[2][13] However, the increased complexity of branched structures could, in some cases, lead to a more pronounced immune response.[2] Studies have shown that the immunogenicity of PEGylated proteins is a multifactorial issue, with the nature of the protein and the molecular weight of the PEG also playing significant roles.[12] One study found that the branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to the PEGylated proteins investigated.[12]

G cluster_linear Linear PEG cluster_branched Branched PEG A Simpler Structure B Less Steric Hindrance A->B C Predictable Behavior B->C D Larger Hydrodynamic Volume E Reduced Renal Clearance D->E H Enhanced Shielding D->H F Longer Half-life E->F G Higher Drug Loading Potential I Potential for Increased Steric Hindrance

Logical relationships of PEG linker architecture and properties.

Conclusion

The choice between linear and branched PEG linkers is a critical design parameter in the development of bioconjugates and drug delivery systems.[1] Branched linkers often provide advantages in terms of a larger hydrodynamic radius, leading to reduced renal clearance and a longer in vivo half-life.[1][6] They also offer the potential for higher drug loading.[7] However, the increased steric hindrance of branched linkers can sometimes negatively affect binding affinity and enzymatic cleavage.[1] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1]

The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Safety Operating Guide

Proper Disposal of NH2-PEG7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of NH2-PEG7, a hetero-bifunctional PEG linker. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to mitigate any potential risks.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety goggles or glasses

  • Standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Quantitative Data Summary

The following table summarizes the key characteristics of amino-PEG compounds, based on available safety data sheets for similar molecules.

PropertyValue/InformationSource
Hazard Classification Not generally considered a hazardous substance or mixture.[1]
Potential Health Effects No adverse effects are expected from inhalation or skin contact. Ingestion of large doses of lower molecular weight PEGs may cause gastrointestinal upset.[2]
Environmental Impact Polyethylene (B3416737) glycol is biodegradable and does not bioaccumulate. However, it is still advisable to avoid releasing it directly into wastewater systems.[3]
Reactivity Generally stable under normal conditions. Avoid strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or waste this compound solid in a designated, clearly labeled waste container. Do not mix with other chemical wastes to prevent unforeseen reactions.

  • Contaminated Materials: Any materials contaminated with this compound, such as weigh boats, gloves, or absorbent pads, should be placed in the same designated solid waste container.

2. Spill Management:

  • In the event of a spill, sweep up the solid material, taking care to avoid generating dust.[1][4]

  • Place the swept-up material into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

3. Empty Container Disposal:

  • Thoroughly empty the original container of all residual this compound.

  • The first rinse of the container with a suitable solvent (e.g., water or ethanol) should be collected and disposed of as chemical waste.[5]

  • After the initial rinse is collected, the container can be rinsed two more times with water.

  • Deface or remove the original label from the container before disposing of it in the regular solid waste.

4. Final Disposal:

  • The sealed and clearly labeled waste container containing solid this compound and contaminated materials should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

  • While polyethylene glycol is biodegradable, it is best practice to not dispose of it down the sanitary sewer, especially given the presence of the amine group which can have an impact on aquatic life.[3][6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Designate and Label Waste Container ppe->container collect_solid Collect Solid this compound and Contaminated Materials container->collect_solid seal Seal Waste Container collect_solid->seal contact_ehs Contact EHS or Licensed Waste Disposal Service seal->contact_ehs end End: Proper Disposal contact_ehs->end cluster_pathway Disposal Decision Pathway is_solid Is the waste solid This compound or contaminated material? collect_solid Collect in a labeled 'Non-Hazardous Chemical Waste' container. is_solid->collect_solid is_container Is it an empty container? rinse_container Triple rinse container. Collect first rinseate as chemical waste. is_container->rinse_container is_spill Is it a spill? cleanup_spill Sweep up solid. Place in chemical waste. is_spill->cleanup_spill contact_ehs Arrange for pickup by EHS or licensed disposal service. collect_solid->contact_ehs dispose_container Deface label and dispose of container in regular trash. rinse_container->dispose_container cleanup_spill->contact_ehs start Identify this compound Waste Type start->is_solid Solid Waste start->is_container Empty Container start->is_spill Spill

References

Personal protective equipment for handling NH2-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling NH2-PEG7. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Immediate Safety Precautions

While specific hazard information for this compound is not available, polyethylene (B3416737) glycol (PEG) and its derivatives are generally considered to have low toxicity. However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE): All personnel handling this compound in solid or solution form must wear the following PPE:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles with side shields.Protects eyes from dust particles and splashes.
Hand Protection GlovesNitrile or other chemical-resistant gloves.Prevents direct skin contact.
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask or respirator may be necessary when handling large quantities of powder.Avoids inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for both safety and experimental success.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage. This compound and other PEG derivatives are sensitive to light, moisture, and oxidation. For long-term stability, store the compound under the following conditions:

Storage ParameterRecommended Condition
Temperature -20°C to -15°C
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)
Light In the dark, protected from light
Moisture With a desiccant

When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation, which can degrade the compound. After use, re-blanket the container with an inert gas before sealing and returning to storage.

Experimental Workflow: Weighing and Dissolving

Most amine-terminated PEG reagents are solids at room temperature and can be challenging to weigh and dispense accurately. The following workflow is recommended:

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolving cluster_use Usage Equilibrate Equilibrate Reagent to Room Temperature Prepare Prepare Weighing Area (Clean, Draft-free) Equilibrate->Prepare Weigh Weigh Solid this compound (in fume hood if large quantity) Prepare->Weigh Record Record Exact Weight Weigh->Record Add_Solvent Add Anhydrous Solvent (e.g., DMSO, DMF) Record->Add_Solvent Vortex Vortex or Sonicate Until Fully Dissolved Add_Solvent->Vortex Use_Solution Use Freshly Prepared Solution in Experiment Vortex->Use_Solution

Caption: Recommended workflow for weighing and dissolving this compound.

Detailed Protocol for Preparing a Stock Solution:

  • Equilibration: Allow the this compound container to reach room temperature before opening.

  • Weighing: In a clean, draft-free area (a chemical fume hood is recommended for larger quantities), carefully weigh the desired amount of the solid reagent.

  • Dissolution: Transfer the weighed solid to an appropriate vial. Add a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to achieve the desired concentration.[1]

  • Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Usage: It is best to use the prepared solution immediately, as the amine group can be susceptible to degradation.[2] If storage is necessary, store the solution at -20°C under an inert atmosphere and protected from light.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Collection

All materials contaminated with this compound, including unused solutions, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.

G Start Generate this compound Waste (Unused solution, contaminated items) Segregate Segregate into a Labeled, Leak-Proof Waste Container Start->Segregate Store Store in a Designated Hazardous Waste Area Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store->Contact_EHS Disposal Professional Disposal by Licensed Contractor Contact_EHS->Disposal

Caption: Logical flow for the proper disposal of this compound waste.
Disposal Procedure

  • Collection: Place all this compound waste into a compatible, sealed, and clearly labeled waste container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[3][4]

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinse should be collected as hazardous waste.[3] After rinsing, deface or remove the label before disposing of the container as regular solid waste, in accordance with institutional policies.

Never dispose of this compound or its solutions down the drain or in the regular trash. While polyethylene glycol is biodegradable, it is important to avoid releasing it into wastewater systems.[4]

By adhering to these safety protocols and operational plans, researchers can safely and effectively utilize this compound in their work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG7
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。